H-Glu(otbu)-leu-ome hcl
Description
BenchChem offers high-quality H-Glu(otbu)-leu-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Glu(otbu)-leu-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H31ClN2O5 |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C16H30N2O5.ClH/c1-10(2)9-12(15(21)22-6)18-14(20)11(17)7-8-13(19)23-16(3,4)5;/h10-12H,7-9,17H2,1-6H3,(H,18,20);1H/t11-,12-;/m0./s1 |
InChI Key |
VTHAXQMWKMFKIK-FXMYHANSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CCC(=O)OC(C)(C)C)N.Cl |
sequence |
XL |
Origin of Product |
United States |
Foundational & Exploratory
H-Glu(otbu)-leu-ome hcl stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of H-Glu(OtBu)-Leu-OMe HCl
Abstract
H-Glu(OtBu)-Leu-OMe HCl is a pivotal dipeptide derivative utilized extensively in peptide synthesis and drug discovery. As a protected building block, its purity and stability are paramount to the success of subsequent synthetic steps and the integrity of the final product. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the chemical properties, stability profile, and optimal storage conditions for H-Glu(OtBu)-Leu-OMe HCl. We will delve into the intrinsic stability conferred by its constituent protecting groups—the tert-butyl (OtBu) ester and methyl (OMe) ester—and the hydrochloride salt, while also exploring the primary degradation pathways influenced by temperature, moisture, and pH. This guide offers field-proven protocols for handling, storage, and analytical assessment to ensure the long-term viability and performance of this critical reagent.
Chemical Profile and Intrinsic Stability
A foundational understanding of the molecular architecture of H-Glu(OtBu)-Leu-OMe HCl is essential to appreciating its stability characteristics. Each functional group serves a specific purpose in synthetic chemistry and contributes uniquely to the overall stability of the molecule.
Structural Breakdown and Functionality Analysis
The molecule is comprised of four key regions, each with distinct chemical properties that dictate its behavior under various conditions.
Caption: Major degradation pathways for H-Glu(OtBu)-Leu-OMe HCl.
-
Acid-Catalyzed Hydrolysis of the tert-Butyl Ester: In the presence of strong acids, the side-chain OtBu ester is cleaved to yield a free carboxylic acid, releasing isobutene. This is the most likely degradation pathway if the material is exposed to acidic contaminants.
-
Base-Catalyzed Hydrolysis (Saponification) of the Methyl Ester: Exposure to basic conditions or simply moisture over time (as water can act as a weak nucleophile) will hydrolyze the C-terminal methyl ester to a carboxylate, releasing methanol.
-
Diketopiperazine (DKP) Formation: If the N-terminal hydrochloride salt is neutralized to the free amine, the molecule is primed for rapid intramolecular cyclization. The N-terminal amine attacks the C-terminal ester carbonyl, forming a stable six-membered ring (a diketopiperazine) and eliminating methanol. This is a common and often irreversible degradation pathway for dipeptide esters. The HCl salt is the primary defense against this reaction.
-
Peptide Bond Hydrolysis: Under more forcing conditions, such as prolonged heating in either strongly acidic or basic aqueous solutions, the central amide bond can be hydrolyzed, breaking the dipeptide into its constituent amino acid derivatives.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for ensuring the long-term stability and purity of H-Glu(OtBu)-Leu-OMe HCl.
Long-Term Storage of Lyophilized Solid
For storage periods extending beyond several weeks, the lyophilized solid should be maintained under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or colder (e.g., -80°C) | Minimizes the kinetic rate of all potential degradation reactions. [1][2][3] |
| Atmosphere | Tightly sealed container, under inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. Inert gas displaces reactive air. [4][5] |
| Environment | In a desiccator, protected from light | Provides a secondary barrier against moisture and prevents potential light-induced degradation. [2][6] |
Short-Term Storage and Handling of Solid Compound
When accessing the compound for experimental use, the following self-validating protocol must be followed to prevent contamination of the bulk supply.
Protocol: Weighing the Lyophilized Compound
-
Transfer the sealed primary container from the freezer to a desiccator at room temperature.
-
Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. Causality: This critical step prevents atmospheric moisture from condensing onto the cold, hygroscopic solid when the container is opened. [1][7][6]3. In a well-ventilated area, briefly open the container and quickly weigh the desired amount of peptide into a separate, tared vessel.
-
Before resealing the primary container, gently flush the headspace with a stream of dry inert gas (e.g., nitrogen or argon).
-
Seal the primary container tightly, reinforce with paraffin film if necessary, and immediately return it to the recommended long-term storage conditions (-20°C or colder).
Storage of Stock Solutions
Core Directive: The long-term storage of peptides in solution is strongly discouraged due to significantly increased degradation rates. [1][2]Solutions should be prepared fresh whenever possible. If short-term storage is absolutely necessary, the following guidelines apply:
| Parameter | Recommendation | Rationale |
| Duration | < 1 week | Peptide stability in solution is limited, even when frozen. [1] |
| Temperature | -80°C is highly preferred over -20°C | Vitrification at -80°C better immobilizes reactants, slowing hydrolysis and other reactions. [8] |
| Solvent | Aprotic organic solvent (e.g., DMSO, DMF) or slightly acidic buffer (pH 5-6) | Aprotic solvents lack the water needed for hydrolysis. Acidic buffers prevent base-catalyzed degradation and DKP formation. [2] |
| Preparation | Aliquot into single-use volumes | This is the most effective way to avoid repeated freeze-thaw cycles, which can physically damage the peptide and introduce moisture. [2][6] |
Analytical Methods for Stability and Purity Assessment
A robust analytical strategy is crucial for validating the purity of a new batch of H-Glu(OtBu)-Leu-OMe HCl and for conducting formal stability studies. A multi-pronged approach using orthogonal techniques is best practice. [9]
Protocol: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing peptide purity, capable of separating the main compound from closely related impurities. [10][11][12] Objective: To quantify the purity of H-Glu(OtBu)-Leu-OMe HCl and detect potential degradation products.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from ~5-95% Mobile Phase B over 20-30 minutes is a typical starting point and should be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at ~214 nm, making it suitable for detecting all peptide-related species. [11]
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Mass spectrometry (LC-MS) can be coupled to HPLC to identify the masses of impurity peaks, correlating them with potential degradation products. [13]
-
Workflow: Comprehensive Stability Study Design
Caption: Workflow for a formal stability study of H-Glu(OtBu)-Leu-OMe HCl.
Conclusion
The chemical integrity of H-Glu(OtBu)-Leu-OMe HCl is intrinsically linked to a disciplined approach to its storage and handling. The molecule's stability is governed by the lability of its ester protecting groups and the protective nature of its N-terminal hydrochloride salt. Degradation is primarily driven by exposure to moisture, temperature extremes, and inappropriate pH conditions. By implementing the recommended protocols—long-term storage at -20°C or below in a desiccated, inert environment, and meticulous handling practices—researchers can significantly extend the shelf-life of this reagent and ensure its reliable performance in sensitive synthetic applications. Regular analytical verification by RP-HPLC remains the cornerstone of quality control, providing the ultimate assurance of purity and stability.
References
- Benchchem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
- Benchchem. An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection. Benchchem.
- MedChemExpress. H-Glu(OtBu)-OMe.
- ECHEMI. H-GLU(OTBU)
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of CDI-Synthesized Peptides. Benchchem.
- Apollo Scientific. H-Glu(OtBu)
- Bachem. Safety data sheet H-Glu(OtBu)-OtBu · HCl. Bachem.
- AAPPTec.
- Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
- Reddit. Most labile ester protecting group? : r/chemistry. Reddit.
- Benchchem. Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride. Benchchem.
- AltaBioscience. Peptide Purification and Product Analysis. AltaBioscience.
- Nature Communications. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides.
- LifeTein. Peptide Synthesis: Handling and Storage of Synthetic Peptides. LifeTein.
- Oxford Learning Link. Appendix 6: Protecting groups. Oxford University Press.
- AKSci. H-Glu(OtBu)-OMe.
- Bachem. Handling and Storage Guidelines for Peptides. Bachem.
- ACS Publications. Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker | Organic Letters.
- CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- GenScript. Peptide Storage and Handling Guidelines. GenScript.
- Guidechem. H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki. Guidechem.
- Reddit. Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? : r/chemhelp. Reddit.
- Benchchem. A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis. Benchchem.
- Peptides. H-Glu(OtBu)-OMe HCl [6234-01-1]. Peptides.
- AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC.
- LCGC. New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
- PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs.
- Molport. H-Glu(OtBu)-Ome.
- ResearchGate. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust | Request PDF.
- Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.
- Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Alfa Chemistry. Amino Acid Methyl Esters. Alfa Chemistry.
- PMC. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- MDPI.
- ResearchGate. Examining protected amino methyl ester for peptide bond formation | Download Scientific Diagram.
- PMC. Leucine inhibits degradation of outer mitochondrial membrane proteins to adapt mitochondrial function.
Sources
- 1. bachem.com [bachem.com]
- 2. genscript.com [genscript.com]
- 3. lifetein.com [lifetein.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. peptide.com [peptide.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. pekcuralabs.com [pekcuralabs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Role of Methyl Esters in Peptide Synthesis
Abstract: This in-depth technical guide provides a comprehensive analysis of the role of methyl esters in peptide synthesis. Moving beyond simple procedural descriptions, this document delves into the mechanistic underpinnings, strategic applications, and critical limitations of using methyl esters as carboxyl protecting groups. We will explore their formation, their utility in both solution-phase and specialized solid-phase strategies, and the significant challenges associated with their cleavage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage a foundational yet nuanced tool in the art of peptide synthesis.
The Principle of Carboxyl Protection: A Strategic Imperative
In peptide synthesis, the controlled and sequential formation of amide bonds is paramount. Unprotected amino acids, with their bifunctional nature (a nucleophilic amine and an electrophilic carboxylic acid), would react indiscriminately under coupling conditions, leading to a chaotic mixture of oligomers and side products.[1] To enforce regioselectivity, the carboxyl group of the C-terminal amino acid (or peptide fragment) must be temporarily "masked" or "protected". This protection strategy serves three primary functions:
-
Preventing Intramolecular and Intermolecular Side Reactions: It blocks the carboxylate from acting as a nucleophile or participating in unwanted activation.[2]
-
Enhancing Solubility: Esterification of the polar carboxyl group can improve the solubility of amino acids and peptide intermediates in organic solvents commonly used for synthesis, such as DMF or DCM.[2]
-
Enabling Controlled Chain Elongation: It ensures that only the deprotected N-terminal amine of the growing peptide chain is available to react with the activated carboxyl group of the incoming amino acid.[3]
The methyl ester is one of the simplest and most classical forms of carboxyl protection, serving as a cornerstone in the development of solution-phase peptide synthesis.[4]
Formation of Amino Acid Methyl Esters
The conversion of a free amino acid into its methyl ester hydrochloride salt is a routine but critical first step. The choice of method is often dictated by desired yield, scale, and tolerance for harsh conditions.
Fischer Esterification (HCl/Methanol)
The classical approach involves bubbling anhydrous hydrogen chloride gas through a suspension of the amino acid in methanol.[2] While effective, this method's reliance on gaseous HCl can be operationally cumbersome and hazardous.
Thionyl Chloride (SOCl₂) Method
A more convenient alternative involves the use of thionyl chloride, which reacts with methanol in situ to generate HCl, driving the esterification.[5]
Trimethylchlorosilane (TMSCl) Method
A milder and highly efficient modern method utilizes trimethylchlorosilane (TMSCl) in methanol.[5] TMSCl reacts with methanol to produce HCl in a controlled manner, facilitating esterification at room temperature with high yields and minimal side products. This method's operational simplicity and effectiveness make it a preferred choice in many laboratories.
Sources
The Genesis and Evolution of Protected Dipeptides: A Technical Guide to Synthetic Methodologies and Reagent Efficacy
Executive Summary
The synthesis of peptides is fundamentally a battle against the bifunctional nature of amino acids. Without precise chemical control, the condensation of two amino acids yields a chaotic mixture of oligomers, homopolymers, and racemized byproducts. The discovery and refinement of protected dipeptides —molecules where the N-terminus, C-terminus, and reactive side chains are temporarily masked—transformed peptide chemistry from an unpredictable art into a highly scalable, automated science. This whitepaper explores the historical milestones of peptide protection, the mechanistic causality behind modern coupling reagents, and provides a field-validated protocol for synthesizing fully protected dipeptide building blocks used in contemporary drug development.
The Genesis of Peptide Synthesis: Overcoming Bifunctionality
In 1901, Emil Fischer and Ernest Fourneau achieved the first stepwise assembly of a dipeptide, glycylglycine (1)[1]. However, Fischer’s methods relied on highly reactive α -chloro acid chlorides, which were prone to racemization and offered no reversible way to mask the amine group[2].
The true paradigm shift occurred in 1932 when Bergmann and Zervas introduced the carbobenzoxy (Cbz or Z) group (1)[1].
-
Mechanistic Causality: The Cbz group was revolutionary because it was the first reversible protecting group. It could be cleanly removed via catalytic hydrogenolysis (Pd/C and H2 ) without hydrolyzing the newly formed, delicate peptide bond[3]. Furthermore, the urethane nature of the Cbz group suppressed the formation of oxazolone intermediates, effectively eliminating racemization during activation[4].
The Evolution of Orthogonal Protection Paradigms
While the Cbz group enabled Liquid-Phase Peptide Synthesis (LPPS), the requirement for hydrogenolysis limited its utility for peptides containing sulfur (which poisons palladium catalysts). This limitation drove the development of acid- and base-labile protecting groups.
The Boc/Bzl Era and the Birth of SPPS
In the late 1950s, Louis Carpino developed the tert-butyloxycarbonyl (Boc) group, an acid-labile urethane (5)[5]. This discovery paved the way for Bruce Merrifield’s Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS) in 1963 (6)[6]. Merrifield anchored the C-terminus to an insoluble resin, allowing excess reagents to be washed away, driving coupling reactions to near 100% completion[7].
The Fmoc Revolution
The Boc strategy relied on a graduated acid lability: moderate acid (TFA) to remove the N- α Boc group, and dangerously strong acid (anhydrous HF) to cleave the peptide from the resin and remove side-chain benzyl (Bzl) groups[8]. To eliminate the need for toxic HF, Carpino introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group in 1970 (9)[9].
-
Mechanistic Causality: Fmoc is cleaved via an E1cb elimination mechanism using a mild secondary amine (20% piperidine)[5]. This established true orthogonal protection : the N-terminus is deprotected with base, while the side chains (protected by tBu groups) and the resin linkage are cleaved with moderate acid (TFA)[10].
Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies.
Mechanistic Control of Peptide Bond Formation
Even with robust protecting groups, the activation of the carboxyl group must be carefully managed to prevent epimerization (racemization) of the α -carbon. Traditional carbodiimides like DCC often led to high racemization and insoluble urea byproducts[11].
The introduction of aminium/uronium salts, particularly HATU and HBTU , revolutionized coupling efficiency (12)[12].
-
Mechanistic Causality: HATU incorporates a 7-aza-benzotriazole moiety. The nitrogen atom at the 7-position exerts a neighboring group effect, acting as a hydrogen bond acceptor that pre-organizes the incoming amine, drastically accelerating the reaction and suppressing oxazolone-mediated racemization, even in sterically hindered sequences[11].
Quantitative Performance of Coupling Reagents
| Coupling Reagent | Chemical Class | Crude Purity (%) | Racemization Risk | Primary Application |
| DCC | Carbodiimide | 70–80% | High (requires HOBt) | Traditional LPPS / SPPS[13] |
| HBTU | Aminium | 85–90% | Low | Standard Fmoc SPPS[14] |
| HATU | Uronium/Aminium | >95% | Very Low | Hindered amino acids, difficult sequences[11] |
| COMU | Uronium | >95% | Very Low | Safer alternative to HATU, microwave SPPS[13] |
Experimental Methodology: Synthesis of a Fully Protected Dipeptide Building Block
In modern drug development (e.g., the synthesis of GLP-1 agonists), fully protected dipeptides are often synthesized as "building blocks" for convergent fragment condensation. To achieve this, the peptide must be cleaved from the resin without removing the Fmoc or side-chain protecting groups.
Objective: Synthesize a fully protected Fmoc-AA1-AA2-OH dipeptide using hyper-acid sensitive 2-Chlorotrityl chloride (2-CTC) resin.
Step-by-Step Protocol (Self-Validating System)
-
Resin Loading: Swell 1.0 eq of 2-CTC resin in anhydrous Dichloromethane (DCM). Add 1.2 eq of Fmoc-AA2-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the SN1 nucleophilic attack of the carboxylate onto the trityl chloride cation.
-
-
Capping: Add Methanol (MeOH) (DCM/MeOH/DIPEA 17:2:1) for 15 minutes.
-
Causality: MeOH caps any unreacted trityl chloride sites, preventing deletion sequences in subsequent steps.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Wash extensively with DMF.
-
Coupling: Dissolve 3.0 eq of Fmoc-AA1-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.
-
Validation Step (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply ninhydrin reagents. Heat to 100°C for 3 minutes. A colorless bead indicates a self-validated complete coupling. A blue bead indicates unreacted primary amines, mandating a re-coupling cycle.
-
-
Mild Cleavage: Treat the resin with 1% TFA in DCM for 10 minutes. Filter immediately into a flask containing a neutralizing amount of pyridine.
-
Causality: 1% TFA is strong enough to break the highly labile 2-CTC ester linkage but far too weak to cleave the tBu side-chain protecting groups or the N-terminal Fmoc group.
-
-
Isolation: Evaporate the DCM, precipitate the protected dipeptide in cold diethyl ether, and lyophilize.
Caption: Workflow for synthesizing a fully protected dipeptide using 2-CTC resin.
Conclusion & Future Perspectives
The journey from Fischer’s unprotected glycylglycine to modern fully automated Fmoc-SPPS represents one of the most successful applications of protecting group chemistry in history. Today, protected dipeptides are not just laboratory curiosities; they are critical raw materials for the multi-kilogram synthesis of peptide therapeutics, such as proteasome inhibitors (e.g., bortezomib) and incretin mimetics. Future advancements in the field are currently focusing on green chemistry, such as the development of water-soluble Smoc protecting groups to eliminate the need for toxic solvents like DMF (15)[15].
References
-
Title: An introduction into peptide synthesis. Source: extremepeptides.com. URL: [Link]
-
Title: The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Source: connectsci.au. URL: [Link]
-
Title: Introduction to Peptide Synthesis. Source: nih.gov. URL: [Link]
-
Title: Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Source: nih.gov. URL: [Link]
-
Title: Peptide Synthesis | Solid-Phase | SPPS. Source: vapourtec.com. URL: [Link]
-
Title: Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Source: d-nb.info. URL: [Link]
Sources
- 1. An introduction into peptide synthesis | Extreme Peptide [extremepeptides.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 5. connectsci.au [connectsci.au]
- 6. vapourtec.com [vapourtec.com]
- 7. peptide.com [peptide.com]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. d-nb.info [d-nb.info]
Strategic Utilization of H-Glu(OtBu)-Leu-OMe·HCl in Advanced Peptide Synthesis: A Technical Whitepaper
Executive Summary
The synthesis of complex therapeutic peptides, such as insulinotropic agents (e.g., GLP-1 analogues) and viral fusion inhibitors (e.g., Enfuvirtide/T-20), presents significant thermodynamic and kinetic challenges when utilizing traditional linear Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have consistently observed that linear elongation beyond 30 amino acids inevitably leads to the accumulation of deletion sequences and insurmountable purification bottlenecks.
To circumvent these failure modes, the pharmaceutical industry has pivoted toward hybrid fragment condensation strategies[1]. At the core of this methodology is the strategic deployment of highly optimized dipeptide synthons, notably H-Glu(OtBu)-Leu-OMe·HCl . This whitepaper dissects the physicochemical rationale, mechanistic workflow, and self-validating protocols for integrating this critical building block into commercial-scale peptide manufacturing.
Structural Rationale & Orthogonal Protection Strategy
The molecular architecture of H-Glu(OtBu)-Leu-OMe·HCl (CAS: 85101-25-3) is not arbitrary; it is engineered to provide absolute regiocontrol during complex fragment assembly[2]. The causality behind its specific protecting groups dictates its utility:
-
The Hydrochloride (·HCl) Salt: The free N-terminal amine of a dipeptide is highly reactive. Storing it as a free base promotes spontaneous intramolecular cyclization, leading to diketopiperazine (DKP) formation and irreversible degradation. The HCl salt stabilizes the dipeptide indefinitely, requiring only in situ neutralization with a tertiary amine (e.g., DIPEA) prior to coupling.
-
The tert-Butyl (OtBu) Ester: The γ -carboxylic acid of the glutamic acid residue is protected as an OtBu ester. This provides orthogonal stability against the basic conditions required for C-terminal deprotection, while remaining highly labile to the final global deprotection using Trifluoroacetic Acid (TFA).
-
The Methyl (OMe) Ester: The C-terminus of the leucine residue is capped with a methyl ester. This prevents C-terminal polymerization during N-terminal elongation. Crucially, it can be selectively saponified using mild aqueous base to yield the free acid for subsequent fragment condensation without disturbing the Fmoc or OtBu groups.
Quantitative Data: Physicochemical Parameters
Summarized below are the core properties that dictate the solubility and handling of the synthon[2].
| Parameter | Value |
| Chemical Name | L-Glutamyl(O-tert-butyl)-L-leucine methyl ester hydrochloride |
| CAS Registry Number | 85101-25-3 |
| Molecular Formula | C 16 H 31 ClN 2 O 5 |
| Molecular Weight | 366.88 g/mol |
| Monoisotopic Mass | 366.19 Da |
| Topological Polar Surface Area | 108 Ų |
| Rotatable Bond Count | 11 |
Mechanistic Workflow: Hybrid Fragment Condensation
In a hybrid synthesis model, H-Glu(OtBu)-Leu-OMe·HCl serves as a foundational building block[3]. The workflow involves N-terminal elongation in solution, followed by selective C-terminal deprotection, and finally, convergent condensation to a larger resin-bound or solution-phase peptide fragment.
Workflow of H-Glu(OtBu)-Leu-OMe·HCl in fragment-based peptide synthesis.
Strategic Advantages over Linear Synthesis
The decision to utilize dipeptide blocks rather than stepwise linear synthesis is driven by empirical yield data and purification logistics[1].
| Parameter | Linear SPPS | Hybrid Fragment Condensation (Using Dipeptides) |
| Yield for >30 AA Peptides | Low (Accumulation of deletion sequences) | High (Convergent assembly reduces cumulative losses) |
| Purification Complexity | High (Difficult separation of n-1 impurities) | Low (Significant MW differences between fragments) |
| Epimerization Risk | Low (Stepwise addition to resin) | Moderate (Mitigated by optimized coupling reagents) |
| Scalability | Limited by resin loading capacity | Highly scalable (Solution-phase intermediate steps) |
Experimental Protocols: Self-Validating Systems
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains an analytical checkpoint to confirm causality and prevent the propagation of errors.
Protocol 1: N-Terminal Elongation (Solution-Phase Coupling)
Objective: Couple an Fmoc-protected amino acid to the free amine of the dipeptide.
-
Neutralization: Dissolve 1.0 eq of H-Glu(OtBu)-Leu-OMe·HCl in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the free amine.
-
Activation: In a separate vessel, activate the incoming amino acid (e.g., Fmoc-Ala-OH, 1.1 eq) using 1.1 eq HATU and 2.0 eq DIPEA in DMF for 3 minutes. Causality: Pre-activation ensures the highly reactive O-At ester is formed before introduction to the nucleophile, accelerating the reaction.
-
Coupling: Combine the activated amino acid with the dipeptide solution. Stir at ambient temperature for 90 minutes.
-
Validation Checkpoint: Perform LC-MS analysis. The reaction is self-validated when the starting dipeptide peak (MW 330.4 for the free base) completely disappears, replaced by the target mass of the tripeptide.
-
Workup: Dilute with EtOAc, wash sequentially with 5% KHSO 4 , saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.
Protocol 2: Selective C-Terminal Saponification
Objective: Remove the methyl ester to generate a free carboxylic acid for fragment condensation.
-
Solubilization: Dissolve the Fmoc-AA-Glu(OtBu)-Leu-OMe intermediate in a 3:1 mixture of THF/H 2 O.
-
Hydrolysis: Cool the reaction strictly to 0°C. Add 1.1 eq of LiOH·H 2 O dropwise. Causality: Maintaining 0°C and using a mild base like LiOH prevents the premature cleavage of the base-labile Fmoc group and suppresses the base-catalyzed epimerization of the Leucine α -carbon.
-
Validation Checkpoint: Monitor via LC-MS. The target mass must shift from [M+H]+ to [M+H]+−14 Da (representing the loss of the -CH 3 group and replacement with -H). Critical Failure Mode: If a mass shift of −236 Da is observed, the Fmoc group has been cleaved; this indicates the temperature exceeded 5°C or excess base was used.
-
Quenching: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate. Extract with DCM, wash with brine, dry, and concentrate.
Protocol 3: Convergent Fragment Condensation
Objective: Couple the newly generated free-acid fragment to a resin-bound peptide.
-
Activation Strategy: Dissolve the Fmoc-AA-Glu(OtBu)-Leu-OH fragment in DMF. Add 1.0 eq of DIC (Diisopropylcarbodiimide) and 1.0 eq of OxymaPure.
-
Causality Check: Why not use HATU? Activating a peptide fragment at its C-terminus (Leu) heavily risks oxazolone formation, leading to epimerization (conversion of L-Leu to D-Leu). DIC/OxymaPure provides a highly efficient, neutral coupling environment that suppresses the oxazolone pathway, preserving the stereochemical integrity of the leucine residue.
-
Coupling: Add the activated fragment to the resin-bound peptide. Agitate for 4-12 hours at room temperature.
-
Validation Checkpoint: Perform a micro-cleavage of the resin and analyze via HPLC. The presence of a single, sharp product peak validates the absence of D-Leu epimers.
Application Case Studies
The principles outlined above are not merely theoretical; they form the backbone of several high-profile commercial syntheses:
-
Enfuvirtide (T-20): A 36-amino acid HIV fusion inhibitor. Its commercial viability was only achieved by abandoning linear SPPS in favor of synthesizing three distinct fragments (using dipeptide synthons) and condensing them in solution[3].
-
Insulinotropic Peptides (GLP-1 Agonists): The synthesis of peptides like Liraglutide and Semaglutide relies heavily on hybrid solid/solution phase techniques to manage the complex side-chain lipidation and avoid sequence deletions inherent to their ~30 amino acid backbones[1].
Conclusion
H-Glu(OtBu)-Leu-OMe·HCl is a highly specialized, self-contained synthetic tool. By understanding the causality behind its orthogonal protecting groups and respecting the thermodynamic boundaries of its activation and deprotection, scientists can leverage this dipeptide to bypass the limitations of linear SPPS, enabling the scalable, high-purity manufacturing of next-generation peptide therapeutics.
References
- Title: H-GLU(OTBU)
- Source: google.com (Google Patents)
- Title: DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS (T-20)
Sources
Advanced Safety and Handling Protocols for H-Glu(OtBu)-Leu-OMe HCl in Peptide Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Mechanics
The dipeptide derivative H-Glu(OtBu)-Leu-OMe HCl (L-Glutamyl(O-tert-butyl)-L-leucine methyl ester hydrochloride, CAS: 85101-25-3) is a highly versatile building block utilized in both liquid-phase (LPPS) and solid-phase peptide synthesis (SPPS)[1]. Its structural architecture is engineered for orthogonal protection, allowing chemists to selectively manipulate specific functional groups without disturbing the rest of the molecule[2].
Understanding the causality behind its structural features is critical for safe handling and successful synthesis:
-
The HCl Salt (Amine Stabilization): The N-terminus is maintained as a hydrochloride salt. This protonation renders the primary amine non-nucleophilic, preventing premature self-condensation or oxidation during storage[3].
-
The OtBu Ester (Side-Chain Protection): The γ -carboxylic acid of glutamic acid is protected as a tert-butyl ester. This group is highly stable to basic conditions but is acid-labile, typically requiring strong acids like Trifluoroacetic Acid (TFA) for removal[4].
-
The OMe Ester (C-Terminal Protection): The C-terminus of leucine is protected as a methyl ester. This group is stable to acidic conditions but is base-labile, requiring saponification (e.g., NaOH/MeOH) or hydrazinolysis for deprotection[2].
Chemical stability map detailing degradation pathways of H-Glu(OtBu)-Leu-OMe HCl.
The Diketopiperazine (DKP) Threat & Mitigation
The most critical chemical hazard when handling H-Glu(OtBu)-Leu-OMe HCl is not toxicological, but rather the risk of intramolecular aminolysis . Dipeptide methyl esters are notoriously unstable when their N-terminus is freebased. The free primary amine acts as a nucleophile, attacking the C-terminal methyl ester to form a highly stable, six-membered diketopiperazine (DKP) ring, releasing methanol in the process[5].
This spontaneous cyclization irreversibly destroys the building block and terminates any potential chain elongation[6]. The HCl salt is specifically utilized to protonate the amine, neutralizing its nucleophilicity and preventing DKP formation during long-term storage[3]. Consequently, any workflow involving this compound must carefully manage the timing of the "freebasing" step (neutralization of the HCl salt) to ensure that intermolecular coupling outcompetes intramolecular DKP cyclization.
Storage and Handling Dynamics
Because it is an HCl salt, H-Glu(OtBu)-Leu-OMe HCl is inherently hygroscopic. Exposure to ambient humidity will cause the powder to absorb water, leading to two major issues:
-
Stoichiometric Errors: Absorbed water artificially inflates the mass during weighing, leading to an incorrect molar ratio during coupling.
-
Chemical Degradation: Moisture can facilitate the slow hydrolysis of the methyl ester over time.
Quantitative Storage Parameters
| Parameter | Specification | Causality / Rationale |
| Long-term Storage | -20°C, Desiccated | Prevents thermal degradation and completely halts ambient moisture absorption[7]. |
| Short-term (Working) | 4°C, Desiccated | Acceptable for active daily use (up to 1 month) to minimize repetitive freeze-thaw cycles[7]. |
| Atmospheric Control | Argon or N 2 flush | Displaces atmospheric moisture; essential before resealing the primary container. |
| Pre-weighing Prep | Equilibrate to RT (30 min) | Prevents condensation from forming on the cold powder upon opening the vial. |
Experimental Workflows & Protocols
To guarantee a self-validating system where the integrity of the dipeptide is maintained, the following protocols must be strictly adhered to.
Protocol 1: Safe Reconstitution and Desiccation
Objective: To weigh and prepare the dipeptide without introducing atmospheric moisture.
-
Equilibration: Remove the sealed vial of H-Glu(OtBu)-Leu-OMe HCl from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial in ambient air immediately draws condensation onto the hygroscopic salt, ruining batch integrity.
-
Inert Atmosphere Handling: Transfer the vial to a glove box or a benchtop equipped with a dry Argon/Nitrogen stream.
-
Weighing: Rapidly weigh the required mass into a dry, inert reaction vessel using an analytical balance.
-
Resealing: Flush the stock vial with dry Argon for 10 seconds, seal tightly with Parafilm, and immediately return to -20°C storage.
Protocol 2: In Situ Freebasing and Amide Bond Formation
Objective: To couple the dipeptide to the next amino acid while completely suppressing DKP cyclization.
-
Dissolution: Dissolve the weighed H-Glu(OtBu)-Leu-OMe HCl in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). The amine is still protonated (safe).
-
Electrophile Activation: In a separate vessel, pre-activate the incoming N-protected amino acid (e.g., Fmoc-AA-OH) using a coupling reagent like HATU or DIC/Oxyma[2].
-
Electrophile Addition: Add the activated amino acid solution to the dissolved dipeptide HCl salt. Crucial Step: Do not add the base yet.
-
In Situ Freebasing: Slowly add 2.0 to 2.5 equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the mixture[6].
-
Causality: The base neutralizes the HCl salt, freeing the N-terminus. Because the highly reactive activated electrophile is already present in the solution, the free amine immediately attacks it (intermolecular coupling). This kinetically outcompetes the slower intramolecular attack on the C-terminal OMe ester, effectively bypassing DKP formation.
-
Optimal workflow for coupling H-Glu(OtBu)-Leu-OMe HCl while minimizing DKP formation.
Safety & Occupational Health (EHS)
While H-Glu(OtBu)-Leu-OMe HCl is not highly toxic, standard laboratory safety protocols must be enforced:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat are mandatory.
-
Inhalation Hazard: As a fine crystalline powder, it poses a risk of respiratory tract irritation. Weighing and handling should be conducted inside a certified chemical fume hood or localized exhaust ventilation system.
-
Spill Management: In the event of a spill, do not use water initially due to the compound's hygroscopic nature. Carefully sweep the solid into a hazardous waste container, followed by wiping the area with a solvent like isopropanol or ethanol before final aqueous cleaning.
References
- Guidechem. "H-GLU(OTBU)-LEU-OME HCL 85101-25-3". Guidechem.
- MedChemExpress. "H-Glu(OtBu)
- ACS Publications. "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme". The Journal of Organic Chemistry.
- Bachem. "Introduction to Peptide Synthesis Methods". Bachem.
- ChemRxiv.
- ACS Publications. "Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines".
- Benchchem. "Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis". Benchchem.
Sources
Methodological & Application
Application Note: Chemoselective Deprotection of the OtBu Group from H-Glu(OtBu)-Leu-OMe HCl
Executive Summary
The selective removal of the tert-butyl ester (OtBu) protecting group from the side chain of glutamic acid is a foundational transformation in peptide synthesis. When working with the dipeptide H-Glu(OtBu)-Leu-OMe HCl , the objective is to liberate the free γ-carboxylic acid of the glutamate residue without compromising the C-terminal methyl ester (OMe) or causing unwanted side reactions. This guide provides a comprehensive, self-validating methodology for this deprotection, offering field-proven insights into reagent selection, carbocation scavenging, and salt-form preservation.
Mechanistic Rationale & Causality
The deprotection of OtBu esters proceeds via an acid-catalyzed unimolecular alkyl-oxygen cleavage (A_AL1 mechanism)[1]. The addition of a strong Brønsted acid protonates the ester oxygen, leading to the expulsion of a highly stable tert-butyl carbocation and the liberation of the free carboxylic acid.
Causality in Reaction Design:
-
Fate of the Carbocation: The generated tert-butyl cation is highly reactive. If left unchecked, it can alkylate the peptide backbone or undergo transesterification. To prevent this, nucleophilic scavengers such as triisopropylsilane (TIS) and water are introduced to irreversibly trap the cation[2].
-
Orthogonality to the Methyl Ester: Acid-catalyzed hydrolysis of methyl esters requires an excess of water and high heat. Under the near-anhydrous, room-temperature acidic conditions used for OtBu cleavage, the C-terminal OMe group remains completely intact.
Acid-catalyzed cleavage mechanism of the OtBu protecting group and cation scavenging pathways.
Strategic Reagent Selection: The "Salt Exchange" Dilemma
While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard for OtBu removal[1], its use on a substrate that is already an HCl salt (H-Glu(OtBu)-Leu-OMe HCl ) introduces a critical complication: Salt Exchange .
Because TFA is used in massive molar excess, the final isolated peptide will almost certainly precipitate as the TFA salt rather than the original HCl salt. If maintaining the hydrochloride salt form is critical for downstream biological assays or formulation, an alternative approach using anhydrous HCl in dioxane is required[3].
Quantitative Comparison of Deprotection Strategies
| Parameter | Protocol A: TFA / DCM Method | Protocol B: HCl / Dioxane Method |
| Acid Concentration | 50% (v/v) | 4.0 M |
| Reaction Temperature | 0 °C → 25 °C | 25 °C |
| Reaction Time | 1.0 – 2.0 hours | 2.0 – 4.0 hours |
| Scavenger Cocktail | 2.5% TIS, 2.5% H₂O | Not strictly required, 1% H₂O optional |
| Final N-Terminal Salt | Trifluoroacetate (TFA⁻) | Hydrochloride (Cl⁻) |
| C-Terminal OMe Stability | >99% (Stable) | >99% (Stable) |
| Yield Expectation | 90 – 95% | 85 – 90% |
Experimental Workflows
Step-by-step experimental workflow for the acid-mediated deprotection and isolation of the peptide.
Protocol A: Standard TFA/DCM Cleavage (High Yield, Yields TFA Salt)
Use this protocol if the counterion identity is flexible and maximum reaction speed is desired.
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of H-Glu(OtBu)-Leu-OMe HCl in 5.0 mL of anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 250 µL of Triisopropylsilane (TIS) and 250 µL of deionized water. Stir briefly to homogenize.
-
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 5.0 mL of neat Trifluoroacetic Acid (TFA) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 1.5 to 2 hours.
-
Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 2.0 mL. Do not evaporate to total dryness to avoid trapping residual TFA.
-
Self-Validating Precipitation: Add the concentrated oil dropwise into 40 mL of ice-cold diethyl ether while vortexing.
-
Causality Check: The fully deprotected dipeptide is highly polar and will instantly form a white precipitate. The lipophilic scavengers (TIS), trapped byproducts (tBu-TIS), and residual TFA remain soluble in the ether[3].
-
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with 20 mL of cold ether, centrifuge, and dry the final white powder under high vacuum overnight.
Protocol B: Anhydrous HCl/Dioxane Cleavage (Preserves HCl Salt)
Use this protocol if maintaining the N-terminal Hydrochloride salt is strictly required.
-
Preparation: Place 1.0 mmol of H-Glu(OtBu)-Leu-OMe HCl in a dry round-bottom flask under an inert atmosphere (Nitrogen/Argon).
-
Acidification: Add 10.0 mL of a commercially available 4.0 M HCl solution in anhydrous dioxane[3].
-
Reaction: Stir the suspension/solution at room temperature for 3 to 4 hours. The reaction is slower than TFA but avoids counterion exchange.
-
Concentration: Evaporate the dioxane and excess HCl under reduced pressure. Co-evaporate twice with 5 mL of anhydrous DCM to remove residual HCl gas.
-
Precipitation & Isolation: Triturate the resulting residue with 30 mL of cold diethyl ether to induce precipitation. Centrifuge, decant, and dry the pellet under high vacuum.
Analytical Validation
To ensure the protocol acts as a self-validating system, researchers must confirm the cleavage via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Shift Analysis: The loss of the tert-butyl group corresponds to an exact mass reduction of 56.06 Da (loss of C₄H₈).
-
Validation Checkpoint: Analyze the starting material and the isolated powder. The [M+H]⁺ peak must shift down by exactly 56 Da. Furthermore, the retention time on a reverse-phase C18 column will shift significantly earlier (becoming more polar) due to the unmasking of the hydrophilic carboxylic acid.
Sources
Advanced Application Note: Utilizing H-Glu(OtBu)-Leu-OMe HCl in Convergent Peptide Synthesis
Strategic Rationale in Bioactive Peptide Development
The synthesis of complex, long-chain bioactive peptides—such as the HIV fusion inhibitor T-20 (Enfuvirtide)[1] or the GLP-2 analog Apraglutide[2]—often exceeds the practical limits of linear Solid-Phase Peptide Synthesis (SPPS). As peptide chains elongate beyond 30–40 residues, aggregation, steric hindrance, and incomplete couplings drastically reduce overall yield and purity.
To circumvent these limitations, drug development professionals employ convergent peptide synthesis (fragment condensation). This strategy relies on pre-synthesized, highly purified short peptide building blocks. H-Glu(OtBu)-Leu-OMe HCl (CAS: 85101-25-3, MW: 366.88 g/mol )[3] is a premier dipeptide building block engineered specifically for this purpose.
Mechanistic Advantages of the Protective Group Strategy
The molecular architecture of H-Glu(OtBu)-Leu-OMe HCl provides a perfectly orthogonal system for multidirectional chain elongation:
-
N-Terminus (HCl Salt): The amine is stabilized as a hydrochloride salt, preventing premature degradation, diketopiperazine formation, or spontaneous cyclization during storage. It can be readily liberated in situ using a non-nucleophilic base (e.g., DIPEA)[4].
-
Glutamate Side Chain (OtBu): The tert-butyl ester protects the γ -carboxylic acid of Glutamate. It is completely stable to the basic conditions used for Fmoc removal and methyl ester saponification, but is easily cleaved by strong acids (e.g., Trifluoroacetic acid, TFA) during final global deprotection[5].
-
C-Terminus (OMe): The methyl ester provides robust protection during N-terminal elongation. Unlike standard SPPS linkers, the OMe group allows the dipeptide to be manipulated in solution-phase peptide synthesis (LPPS). It can be selectively removed via mild alkaline hydrolysis (saponification) when C-terminal extension is required[6].
Workflow Visualization
The following diagram illustrates the logical progression of incorporating H-Glu(OtBu)-Leu-OMe HCl into a larger bioactive peptide sequence.
Convergent peptide synthesis workflow utilizing H-Glu(OtBu)-Leu-OMe HCl as a building block.
Quantitative Analysis: Coupling Reagent Efficacy
When coupling an incoming amino acid (e.g., Fmoc-Ser(tBu)-OH) to the N-terminus of H-Glu(OtBu)-Leu-OMe, the choice of coupling reagent dictates the reaction kinetics and the suppression of epimerization. Because the dipeptide's N-terminus can present mild steric hindrance, highly reactive aminium/uronium or phosphonium salts are preferred over standard carbodiimides.
Table 1: Comparison of Coupling Reagents for N-Terminal Elongation
| Coupling Reagent | Active Ester Generated | Relative Reactivity | Epimerization Risk | Mechanistic Rationale & Application |
| HATU | OAt | Very High | Low | Pyridine nitrogen provides anchimeric assistance; ideal for hindered couplings. |
| PyBOP | OBt | High | Low | Phosphonium-based; does not cause guanidinylation of the free amine if used in excess. |
| COMU | Oxyma | Very High | Low | Greener alternative to HATU; highly efficient with excellent byproduct solubility[6]. |
| EDCI / HOBt | OBt | Moderate | Low | Standard for LPPS; water-soluble urea byproduct allows for easy aqueous workup. |
Validated Experimental Protocols
The following protocols provide a self-validating system for utilizing H-Glu(OtBu)-Leu-OMe HCl. Every step includes built-in causality and verification checkpoints to ensure scientific integrity.
Protocol A: N-Terminal Elongation via Solution-Phase Coupling
Objective: Couple an Fmoc-protected amino acid to the N-terminus of the dipeptide.
Mechanistic Causality: The HCl salt of the dipeptide must be neutralized to generate a nucleophilic free amine. We utilize HATU/DIPEA because the OAt active ester formed by HATU accelerates the amidation process, preventing off-target side reactions.
-
Preparation of the Active Ester: In a dry round-bottom flask under inert atmosphere (N₂), dissolve the incoming amino acid (e.g., Fmoc-Ser(tBu)-OH, 1.1 equiv.) and HATU (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.) to the mixture. Stir for 3 minutes at room temperature. Note: The solution will turn pale yellow, indicating the formation of the active OAt ester.
-
In Situ Neutralization & Coupling: In a separate vial, dissolve H-Glu(OtBu)-Leu-OMe HCl (1.0 equiv.) in a minimal amount of DMF. Add DIPEA (1.2 equiv.) to neutralize the HCl salt. Immediately transfer this solution dropwise into the pre-activated ester mixture.
-
Reaction Propagation: Stir the reaction at room temperature for 1–2 hours.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. The disappearance of the peak at m/z 331.2 [M−HCl+H]+ (free amine of the dipeptide) and the appearance of the target product mass confirms quantitative coupling.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted amines), saturated aqueous NaHCO₃ (removes unreacted acids), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Selective C-Terminal Saponification
Objective: Hydrolyze the methyl ester (OMe) to a free carboxylic acid for subsequent fragment condensation.
Mechanistic Causality: The methyl ester must be removed without disturbing the acid-labile OtBu group or the base-labile Fmoc group (if present). Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium ion strongly coordinates with the carbonyl oxygen, facilitating a milder hydrolysis that significantly suppresses racemization at the α -carbon of the Leucine residue[7].
-
Solvent System Preparation: Dissolve the elongated peptide methyl ester (from Protocol A) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. Note: This specific solvent ratio ensures complete solubility of the hydrophobic peptide while providing the necessary aqueous environment for hydrolysis.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 equiv.) in one portion[6].
-
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Stir for an additional 2–3 hours.
-
Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC). The product will have a significantly lower Retention Factor ( Rf ) than the starting material due to the newly exposed, highly polar carboxylic acid.
-
Quenching and Extraction: Carefully acidify the reaction mixture to pH ~3.0 using 1 M HCl at 0 °C. Critical Step: Do not drop the pH below 3.0, as highly acidic conditions risk premature cleavage of the OtBu side-chain protecting group.
-
Isolation: Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the free-acid peptide fragment, ready for downstream solid-phase or solution-phase fragment condensation.
References
- Guidechem. "H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki". Guidechem.
- Benchchem. "A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis". Benchchem.
- Benchchem. "Application Notes and Protocols for Fmoc-Glu(OtBu)-OH Coupling Reactions in Solid-Phase Peptide Synthesis". Benchchem.
- Google Patents. "JP2002507576A - Methods and compositions for peptide synthesis". Google Patents.
- Google Patents. "CN111518192A - Preparation method of Apraglutide". Google Patents.
- Sigma-Aldrich. "Peptide Coupling Reagents Guide". Sigma-Aldrich.
- Benchchem. "Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis". Benchchem.
- ACS Publications. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis". The Journal of Organic Chemistry.
Sources
- 1. JP2002507576A - Methods and compositions for peptide synthesis - Google Patents [patents.google.com]
- 2. CN111518192A - Preparation method of Apraglutide - Google Patents [patents.google.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: NMR Analysis of H-Glu(OtBu)-Leu-OMe HCl
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.[1][2] This application note provides a comprehensive guide for the NMR analysis of the dipeptide derivative, L-Glutamic acid (γ-tert-butyl ester)-L-leucine (methyl ester) hydrochloride (H-Glu(OtBu)-Leu-OMe HCl). This compound is a common building block in peptide synthesis, where protecting groups like tert-butyl (OtBu) and methyl ester (OMe) are employed to control reaction selectivity.[3][4][5][6] Verifying the structural integrity of such intermediates is critical for the success of multi-step peptide syntheses in academic research and drug development.
This guide is designed for researchers, scientists, and drug development professionals. It will detail not just the protocols for data acquisition but also the underlying scientific rationale for experimental choices and a systematic approach to spectral interpretation, leveraging both one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Molecular Structure and Key Features
Understanding the molecular structure is the first step in predicting and interpreting its NMR spectrum. H-Glu(OtBu)-Leu-OMe HCl is a dipeptide salt with several key functional groups that will give rise to distinct NMR signals.
Structure: (S)-tert-butyl 4-amino-5-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-5-oxopentanoate hydrochloride[7]
Key Structural Features for NMR:
-
Two Chiral Centers: At the α-carbons of both the glutamic acid and leucine residues.
-
Amide Bond: Linking the two amino acid residues.
-
Protecting Groups:
-
Free N-terminus: Present as a hydrochloride salt.
-
Aliphatic Side Chains: The isobutyl group of leucine and the ethyl group of the glutamic acid backbone.
The presence of these groups leads to a complex but interpretable set of NMR signals. A systematic analysis using 1D and 2D NMR is essential for unambiguous assignment of all proton and carbon resonances.[11][12]
Experimental Design and Rationale
A multi-faceted NMR approach is recommended for the complete characterization of H-Glu(OtBu)-Leu-OMe HCl. The workflow is designed to first obtain a general overview with 1D spectra and then resolve ambiguities and confirm connectivities using 2D correlation experiments.
Logical Workflow for NMR Analysis
Caption: Workflow for NMR analysis of the dipeptide.
Causality Behind Experimental Choices
-
Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for several reasons. Firstly, its ability to dissolve a wide range of organic molecules, including peptide derivatives, is excellent.[13] Secondly, and crucially, it allows for the observation of exchangeable protons, such as those on the N-terminus (NH₃⁺) and the amide (NH), which would be lost in deuterated protic solvents like D₂O or CD₃OD due to rapid deuterium exchange.[9]
-
1D ¹H NMR: This is the foundational experiment. It provides initial information on the types of protons present (aliphatic, α-protons, amide, etc.), their relative numbers (through integration), and their local electronic environment (chemical shift). The characteristic sharp singlet of the tert-butyl group serves as an excellent internal reference point.[10][14]
-
1D ¹³C NMR: This experiment provides a count of the unique carbon environments in the molecule. While ¹³C NMR is less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.[15] The chemical shifts of the carbonyl carbons are particularly informative about the ester and amide functionalities.[16]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment is critical for establishing proton-proton coupling networks (spin systems).[17] It allows us to trace the connectivity of protons that are two to three bonds apart. For this dipeptide, COSY will be instrumental in connecting the α-proton of each amino acid to its respective side-chain protons, confirming the integrity of both the glutamic acid and leucine fragments.[18][19][20]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond C-H correlation).[17][18][19] It is the most reliable way to assign the carbon resonances by linking them to the already-assigned proton signals from the ¹H and COSY spectra.[20] This is especially powerful for distinguishing between the numerous CH, CH₂, and CH₃ groups in the molecule.
Protocols
Part 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of H-Glu(OtBu)-Leu-OMe HCl into a clean, dry vial. For peptides, a concentration of 1-5 mM is generally recommended for good signal-to-noise.[21][22]
-
Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
-
Labeling: Clearly label the NMR tube with the sample identity and date.
Part 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz NMR spectrometer and may require optimization.
| Experiment | Parameter | Recommended Value | Rationale |
| 1D ¹H | Pulse Program | Standard (e.g., zg30) | A 30-degree pulse allows for faster relaxation and a shorter experimental time. |
| Spectral Width | 12 ppm | To ensure all proton signals, from aliphatic to amide, are captured. | |
| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |
| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of protons between scans. | |
| 1D ¹³C | Pulse Program | Standard with proton decoupling | To simplify the spectrum to singlets and enhance signal via the Nuclear Overhauser Effect (NOE). |
| Spectral Width | 220 ppm | To cover the full range of carbon chemical shifts, from aliphatic to carbonyl. | |
| Number of Scans | 1024-4096 | ¹³C is much less sensitive than ¹H, requiring more scans. | |
| Relaxation Delay (d1) | 2 s | Standard delay for most carbon experiments. | |
| 2D ¹H-¹H COSY | Pulse Program | Standard (e.g., cosygpqf) | Gradient-selected COSY provides cleaner spectra with fewer artifacts. |
| Spectral Width (F1, F2) | 12 ppm | Must match the 1D ¹H spectral width. | |
| Data Points | 2048 (F2) x 256 (F1) | Provides good resolution in the direct dimension and sufficient resolution in the indirect dimension. | |
| Number of Scans | 4-8 per increment | Balances sensitivity with total experiment time. | |
| 2D ¹H-¹³C HSQC | Pulse Program | Standard (e.g., hsqcedetgpsisp2.2) | Edited HSQC allows for phase-based differentiation of CH/CH₃ (positive) and CH₂ (negative) signals. |
| Spectral Width (F2) | 12 ppm (¹H) | Matches the proton dimension. | |
| Spectral Width (F1) | 165 ppm (¹³C) | Focused on the aliphatic and α-carbon region for better resolution. | |
| Data Points | 2048 (F2) x 256 (F1) | Standard resolution for routine HSQC. | |
| Number of Scans | 8-16 per increment | To achieve good sensitivity for the less abundant ¹³C isotope. |
Data Analysis and Interpretation
Predicted ¹H NMR Spectral Data
The following table outlines the expected proton signals, their multiplicities, and approximate chemical shifts in DMSO-d₆.
| Assignment | Residue | Proton(s) | Approx. δ (ppm) | Multiplicity | Integration |
| Leu Side Chain | Leucine | δ-CH₃ | 0.8 - 0.9 | Doublet (2x) | 6H |
| OtBu Group | Glutamic Acid | (CH₃)₃ | ~1.4 | Singlet | 9H |
| Leu Side Chain | Leucine | γ-CH | 1.5 - 1.7 | Multiplet | 1H |
| Leu Side Chain | Leucine | β-CH₂ | 1.7 - 1.9 | Multiplet | 2H |
| Glu Side Chain | Glutamic Acid | β-CH₂ | 1.9 - 2.1 | Multiplet | 2H |
| Glu Side Chain | Glutamic Acid | γ-CH₂ | 2.3 - 2.5 | Triplet | 2H |
| OMe Group | Leucine | OCH₃ | ~3.6 | Singlet | 3H |
| Glu α-CH | Glutamic Acid | α-CH | 3.9 - 4.1 | Multiplet | 1H |
| Leu α-CH | Leucine | α-CH | 4.2 - 4.4 | Multiplet | 1H |
| N-Terminus | Glutamic Acid | NH₃⁺ | 8.0 - 8.5 | Broad Singlet | 3H |
| Amide NH | Peptide Bond | NH | 8.5 - 9.0 | Doublet | 1H |
Note: Chemical shifts are predictive and can be influenced by concentration and pH.[9]
Step-by-Step Interpretation
-
Identify Key Singlets: Locate the prominent singlet for the OtBu group around 1.4 ppm and the singlet for the OMe group around 3.6 ppm.[8][10] Their integrations (9H and 3H, respectively) are confirmatory.
-
Assign Amide and Amino Protons: Identify the exchangeable protons in the downfield region (>8.0 ppm). The amide proton should appear as a doublet due to coupling with the Leu α-CH. The NH₃⁺ protons will likely be a broad singlet.
-
Use COSY to Trace Spin Systems:
-
Start with the well-resolved amide NH doublet. It will show a cross-peak to the Leu α-CH.
-
From the Leu α-CH, trace the correlations to the Leu β-CH₂ protons.
-
From the Leu β-CH₂, trace the correlation to the Leu γ-CH.
-
Finally, from the Leu γ-CH, trace the correlations to the two Leu δ-CH₃ doublets. This completes the assignment of the entire Leucine spin system.
-
Similarly, start from the Glu α-CH and trace its connectivity to the Glu β-CH₂ and subsequently to the Glu γ-CH₂.
-
Caption: COSY correlation map for the dipeptide spin systems.
-
Use HSQC to Assign Carbons: Once the protons are assigned, use the HSQC spectrum to transfer these assignments to their directly attached carbons. For each cross-peak in the HSQC spectrum, the ¹H coordinate corresponds to a known proton, and the ¹³C coordinate identifies its attached carbon. This will allow for the unambiguous assignment of all protonated carbons. Quaternary carbons (amide and ester carbonyls, C(CH₃)₃) will not appear in the HSQC spectrum.[19]
Predicted ¹³C NMR Spectral Data
| Assignment | Residue | Carbon | Approx. δ (ppm) |
| Leu Side Chain | Leucine | δ-CH₃ | 21 - 24 |
| Leu Side Chain | Leucine | γ-CH | ~25 |
| OtBu Group | Glutamic Acid | C(CH₃)₃ | ~28 |
| Glu Side Chain | Glutamic Acid | β-CH₂ | ~30 |
| Glu Side Chain | Glutamic Acid | γ-CH₂ | ~31 |
| Leu Side Chain | Leucine | β-CH₂ | ~40 |
| Glu α-C | Glutamic Acid | α-CH | ~52 |
| OMe Group | Leucine | OCH₃ | ~53 |
| Leu α-C | Leucine | α-CH | ~54 |
| OtBu Group | Glutamic Acid | C(CH₃)₃ | ~80 |
| Amide Carbonyl | Peptide Bond | C=O | ~171 |
| Ester Carbonyl | Leucine | C=O | ~173 |
| Ester Carbonyl | Glutamic Acid | C=O | ~174 |
Note: Carbonyl chemical shifts are particularly sensitive to the solvent environment.[16][23]
Conclusion
The structural verification of protected peptide fragments like H-Glu(OtBu)-Leu-OMe HCl is a critical quality control step in synthetic chemistry. By employing a logical sequence of 1D and 2D NMR experiments, researchers can unambiguously confirm the identity and purity of their target molecule. The combination of ¹H, ¹³C, COSY, and HSQC spectra provides a self-validating system for complete proton and carbon resonance assignment. This application note serves as a robust protocol and interpretive guide, enabling scientists to confidently characterize this and similar peptide-based molecules, ensuring the integrity of their synthetic endeavors.
References
- Vertex AI Search. (n.d.). NMR sample preparation guidelines.
- Huber, T., et al. (n.d.). O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. SciSpace.
- Ortega, G., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC.
- BenchChem. (n.d.). Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.
- Moser, A. (2026, February 26). t-Butyl group towers over other 1H resonances. ACD/Labs.
- Slideshare. (n.d.). 2D NMR Spectroscopy.
- University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Zerbe, O., & Bader, R. (n.d.). Peptide NMR.
- SARomics. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Nagadi, N. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Jones, G. (2008, August 31). The power of NMR: in two and three dimensions. Royal Society of Chemistry.
- Journal of Chemical Education. (2014, October 2). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. ACS Publications.
- Guidechem. (n.d.). H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki.
- MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Doc Brown. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol - (tert-butyl alcohol).
- Springer Nature Experiments. (n.d.). Peptide Structure Determination by NMR.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Effects on sp3 Carbons.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.
- IIT Bombay. (2020, October 26). Protecting Groups.
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. youtube.com [youtube.com]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. The power of NMR: in two and three dimensions | Feature | RSC Education [edu.rsc.org]
- 21. nmr-bio.com [nmr-bio.com]
- 22. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 23. organicchemistrydata.org [organicchemistrydata.org]
Application Note: High-Efficiency Peptide Library Generation Using H-Glu(OtBu)-Leu-OMe HCl
Target Audience: Researchers, scientists, and drug development professionals. Focus: Convergent Peptide Synthesis (CPS), Combinatorial Chemistry, and Solution-Phase/Solid-Phase Workflows.
Introduction and Mechanistic Insights
The synthesis of complex peptide libraries—particularly those targeting proteases, protein-protein interactions (PPIs), or specific enzymatic pathways like Vitamin K-dependent carboxylase—requires highly pure, orthogonally protected building blocks. H-Glu(OtBu)-Leu-OMe HCl (CAS 85101-25-3)[1] is a specialized dipeptide synthon designed for both solution-phase combinatorial chemistry and Convergent Solid-Phase Peptide Synthesis (CSPPS).
Causality in Synthon Design
Why utilize a pre-formed dipeptide rather than sequential monomeric coupling?
-
Bypassing Steric Hindrance: Sequential coupling of bulky, sterically hindered amino acids often leads to incomplete reactions and deletion sequences. Pre-formed dipeptides bypass the most difficult coupling steps[2].
-
Epimerization Control: In N-to-C directed (inverse) synthesis or fragment condensation, activating a C-terminal amino acid often leads to oxazolone formation and subsequent racemization. Using a dipeptide with a pre-established, stereochemically pure peptide bond mitigates this risk at the critical junction[3].
-
Orthogonal Protection Strategy:
-
N-Terminus (H- · HCl): The hydrochloride salt stabilizes the free amine, preventing premature degradation or spontaneous diketopiperazine (DKP) formation during storage[4]. It requires mild neutralization (e.g., with N,N-Diisopropylethylamine, DIEA) immediately prior to coupling.
-
Side Chain (OtBu): The tert-butyl ester protects the γ -carboxylic acid of Glutamic acid. It is completely stable to basic conditions but highly labile to Trifluoroacetic acid (TFA), allowing global deprotection at the final stage[5].
-
C-Terminus (OMe): The methyl ester is stable to standard acidic and basic coupling conditions (Fmoc/tBu chemistry). It can serve as the permanent C-terminus for solution-phase libraries (e.g., Boc-Glu-Glu-Leu-OMe substrates)[6] or be selectively removed via mild saponification for subsequent solid-phase fragment condensation.
-
Experimental Workflows and Protocols
To ensure a self-validating system, the following protocols incorporate built-in quality control checkpoints (e.g., LC-MS monitoring, Kaiser tests).
Protocol A: Solution-Phase N-Terminal Elongation (Library Generation)
This protocol is ideal for generating substrate libraries for enzymes such as Vitamin K-dependent carboxylase, which recognize specific Glu-Leu motifs[7].
Reagents: H-Glu(OtBu)-Leu-OMe HCl, Fmoc-AA-OH (library monomers), HATU, DIEA, DMF.
-
Neutralization and Pre-activation:
-
Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of HATU in anhydrous DMF (0.2 M concentration).
-
Add 2.0 eq of DIEA. Stir for 2 minutes to form the active OAt ester.
-
-
Dipeptide Addition:
-
In a separate vial, dissolve 1.1 eq of H-Glu(OtBu)-Leu-OMe HCl in DMF. Add 1.1 eq of DIEA to neutralize the HCl salt.
-
Add the neutralized dipeptide solution to the activated Fmoc-AA-OH mixture.
-
-
Reaction and Monitoring:
-
Stir at room temperature for 1–2 hours.
-
Self-Validation: Monitor reaction completion via LC-MS. The disappearance of the H-Glu(OtBu)-Leu-OMe mass ( [M+H]+=331.4 for the free base) indicates complete conversion.
-
-
Workup:
-
Quench with water, extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% NaHCO3 , 1M KHSO4 , and brine to remove unreacted monomers and coupling byproducts.
-
Protocol B: C-Terminal Saponification for Convergent SPPS
To utilize this dipeptide as an N-terminal fragment in CSPPS, the methyl ester must be converted to a free carboxylic acid without epimerizing the Leucine residue.
-
Solvent Preparation: Dissolve the N-protected dipeptide (e.g., Fmoc-X-Glu(OtBu)-Leu-OMe) in a 3:1:1 mixture of THF/MeOH/ H2O .
-
Mild Saponification: Cool the solution to 0°C in an ice bath. Slowly add 1.2 eq of Lithium Hydroxide (LiOH) monohydrate.
-
Monitoring: Stir at 0°C for 2 hours. Self-Validation: TLC or LC-MS must confirm the shift from the methyl ester to the free acid. Strict temperature control (0°C) is mandatory to prevent base-catalyzed racemization of the C-terminal Leucine.
-
Acidification and Extraction: Acidify to pH 3 using 1M HCl. Extract immediately with Dichloromethane (DCM), dry over Na2SO4 , and concentrate in vacuo. The resulting fragment is ready for solid-phase coupling.
Workflow Visualization
The following diagram illustrates the dual-pathway utility of H-Glu(OtBu)-Leu-OMe HCl in peptide library synthesis.
Caption: Dual-pathway workflow for H-Glu(OtBu)-Leu-OMe HCl in solution and solid-phase synthesis.
Quantitative Data & Deprotection Matrix
To ensure precise stoichiometric calculations and orthogonal cleavage, refer to the physicochemical properties and deprotection conditions summarized below.
| Property / Protecting Group | Value / Condition | Mechanistic Purpose |
| Molecular Weight | 366.88 g/mol [1] | Crucial for exact stoichiometric equivalents in coupling. |
| Formula | C16H31ClN2O5 [1] | Confirms the presence of the HCl salt. |
| N-Terminal Amine (HCl Salt) | Neutralize with 1.1 eq DIEA | Prevents DKP formation; prepares amine for nucleophilic attack. |
| γ -Carboxyl (OtBu) | 95% TFA / 2.5% TIS / 2.5% H2O | Acid-labile global deprotection at the final synthesis stage. |
| C-Terminal (OMe) | LiOH (1.2 eq), THF/MeOH/ H2O , 0°C | Base-labile; allows selective unmasking for fragment condensation. |
References
-
Jamieson, A. G., et al. "Solution-phase submonomer diversification of aza-dipeptide building blocks and their application in aza-peptide and aza-DKP synthesis". PubMed. Available at: [Link]
-
Thern, B., et al. "An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis". ResearchGate. Available at: [Link]
-
Suttie, J. W. "Vitamin K-Dependent Carboxylase". Annual Reviews. Available at: [Link]
-
Hurevich, M., et al. "A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids". Frontiers in Chemistry. Available at: [Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Solution-phase submonomer diversification of aza-dipeptide building blocks and their application in aza-peptide and aza-DKP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemimpex.com [chemimpex.com]
- 7. annualreviews.org [annualreviews.org]
Troubleshooting & Optimization
Preventing racemization during H-Glu(otbu)-leu-ome hcl coupling
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in solution-phase peptide chemistry: maintaining stereochemical fidelity during fragment condensation or amino acid coupling.
When coupling an N-protected Glutamic acid derivative (e.g., Fmoc-Glu(OtBu)-OH) to a Leucine methyl ester hydrochloride salt (H-Leu-OMe·HCl), the risk of epimerization at the activated Glu alpha-carbon is exceptionally high. This guide breaks down the mechanistic causality of this racemization and provides a self-validating, field-proven protocol to eliminate it.
🔬 Mechanistic Deep Dive: The Causality of Racemization
To solve racemization, we must first understand the thermodynamic and kinetic pathways that cause it. During the activation of the C-terminus of Glu(OtBu), the reaction can diverge into undesired pathways before the nucleophilic attack by H-Leu-OMe occurs.
-
The HCl Salt Dilemma: H-Leu-OMe is supplied as a stable hydrochloride salt. To make the amine nucleophilic, it must be neutralized in situ using a base [3].
-
Base-Catalyzed Oxazolone Formation: If a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA) is used for this neutralization, it abstracts the acidic alpha-proton of the activated Glu intermediate. This triggers intramolecular cyclization into a 5(4H)-oxazolone intermediate [1].
-
Loss of Chirality: The oxazolone intermediate is highly susceptible to enolization. Once the ring opens upon nucleophilic attack by the Leucine amine, the stereocenter is scrambled, yielding a mixture of L-Glu-L-Leu and D-Glu-L-Leu diastereomers [1].
Mechanistic pathways of racemization vs. successful peptide bond formation.
💡 Troubleshooting FAQs
Q1: I am using DIPEA to neutralize the H-Leu-OMe·HCl salt, and I see >10% D-Glu epimer. Why? A1: DIPEA is a relatively strong base (pKa ~10.1). While excellent for standard Fmoc Solid-Phase Peptide Synthesis (SPPS), in solution-phase coupling involving esterified C-termini, its basicity accelerates oxazolone formation. Solution: Switch to 2,4,6-Collidine (TMP) . TMP is highly sterically hindered and significantly weaker (pKa ~7.43). It is basic enough to neutralize the HCl salt and liberate the Leucine amine, but too weak and bulky to efficiently abstract the alpha-proton of the activated Glutamic acid [4].
Q2: I am using DIC/HOBt as my coupling system. Is this sufficient to prevent racemization? A2: HOBt is a traditional additive that forms an active ester to suppress oxazolone formation, but it is often insufficient for highly sensitive couplings and poses severe explosive hazards. Solution: Upgrade to Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure is non-explosive, highly acidic (pKa 4.60), and reacts instantly with the O-acylisourea intermediate to form a highly stable, racemization-resistant active ester [2].
Q3: Does pre-activation time matter? A3: Absolutely. Prolonged pre-activation of the Glu(OtBu) residue with the coupling reagent before introducing the Leucine nucleophile provides a larger kinetic window for oxazolone formation. Pre-activation should be strictly limited to 1–3 minutes at 0°C [1].
📊 Quantitative Reagent Selection Data
To engineer a self-validating protocol, you must select reagents based on empirical physicochemical properties. The table below summarizes the causality behind reagent selection for this specific coupling.
| Reagent Category | Chemical | pKa | Steric Hindrance | Racemization Risk | Safety / Notes |
| Neutralization Base | DIPEA | 10.1 | Moderate | High | Strong base; promotes enolization. |
| Neutralization Base | NMM | 7.38 | Low | Medium | Weaker base, but lacks steric bulk. |
| Neutralization Base | TMP (Collidine) | 7.43 | High | Low | Optimal balance of bulk and weak basicity. |
| Coupling Additive | HOBt | 4.60 | N/A | Medium | Explosive hazard (Class 1). |
| Coupling Additive | HOAt | 3.28 | N/A | Low | Explosive hazard; highly efficient. |
| Coupling Additive | Oxyma Pure | 4.60 | N/A | Very Low | Non-explosive; superior active ester stability. |
🧪 Step-by-Step Protocol: Racemization-Free Coupling
This protocol utilizes a DIC / Oxyma Pure / TMP system. It is designed as a self-validating system: by strictly controlling temperature and stoichiometry, the kinetic pathway is forced toward the desired L-L diastereomer. Chiral HPLC is used as the final validation gate.
Materials Required:
-
N-Protected-Glu(OtBu)-OH (1.0 eq)
-
H-Leu-OMe·HCl (1.05 eq)
-
N,N-Diisopropylcarbodiimide (DIC) (1.05 eq)
-
Oxyma Pure (1.05 eq)
-
2,4,6-Collidine (TMP) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
Optimized workflow for racemization-free peptide coupling.
Methodological Steps:
-
Preparation of the Nucleophile (Neutralization):
-
In a clean, dry vial, dissolve H-Leu-OMe·HCl (1.05 eq) in a minimum volume of anhydrous DMF.
-
Add TMP (1.05 eq) dropwise at 0°C. Stir for 5 minutes to ensure complete neutralization of the HCl salt. Causality: Neutralizing separately prevents the free base from interacting with the activated Glu ester later.
-
-
Activation of the Carboxylic Acid:
-
In a separate round-bottom flask, dissolve N-Protected-Glu(OtBu)-OH (1.0 eq) and Oxyma Pure (1.05 eq) in anhydrous DCM (or a 9:1 DCM:DMF mixture if solubility is poor).
-
Chill the flask to 0°C using an ice bath.
-
Add DIC (1.05 eq) dropwise.
-
Critical Step: Allow pre-activation for exactly 2–3 minutes at 0°C. Do not exceed this time.
-
-
Coupling Reaction:
-
Transfer the neutralized H-Leu-OMe solution (from Step 1) into the activated Glu mixture (from Step 2) dropwise over 5 minutes while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2–4 hours.
-
Self-Validation: Monitor reaction completion via TLC or LC-MS. The disappearance of the activated ester indicates successful aminolysis.
-
-
Workup and Validation:
-
Dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with 5% KHSO₄ (to remove TMP and unreacted amines), saturated NaHCO₃ (to remove Oxyma Pure and unreacted acids), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Gate: Analyze the crude product using Chiral HPLC to confirm the diastereomeric excess (d.e.) is >99%, validating the prevention of D-Glu formation.
-
📚 References
Removing byproducts from H-Glu(otbu)-leu-ome hcl synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during Liquid Phase Peptide Synthesis (LPPS). The synthesis of the dipeptide H-Glu(OtBu)-Leu-OMe HCl presents a unique set of challenges. While it is a short sequence, the combination of a highly reactive methyl ester and an acid-labile side-chain protecting group creates a thermodynamic minefield for byproduct generation.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind each side reaction—specifically coupling reagent carryover, diketopiperazine (DKP) cyclization, and protecting group degradation—and provide self-validating protocols to ensure high-purity isolation.
Synthesis Workflow & Byproduct Mapping
To effectively troubleshoot, we must first map the thermodynamic vulnerabilities of the synthesis route. The diagram below illustrates the standard LPPS pathway utilizing a Cbz-protected glutamic acid derivative, highlighting the exact nodes where critical byproducts emerge.
Workflow of H-Glu(OtBu)-Leu-OMe HCl synthesis mapping critical byproduct generation nodes.
Module 1: Liquid-Phase Coupling & Reagent Clearance
Q: Why do I have persistent urea byproducts in my Cbz-Glu(OtBu)-Leu-OMe crude mixture after coupling? A: The choice of coupling reagent dictates your byproduct clearance strategy. If you are using DCC (N,N'-Dicyclohexylcarbodiimide), you will generate dicyclohexylurea (DCU). DCU is notoriously difficult to fully remove via filtration due to its temperature-dependent solubility in organic solvents[1]. For LPPS, we strongly recommend switching to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[2].
Causality: EDC generates a urea byproduct containing a basic tertiary amine. This structural feature allows the byproduct to be easily protonated and partitioned entirely into an aqueous acidic wash, leaving your highly hydrophobic protected dipeptide in the organic phase[3].
Protocol A: Self-Validating Aqueous Workup for EDC/HOBt Coupling
-
Dilution: Upon completion of the coupling reaction (verified by the disappearance of starting materials via LC-MS), dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc). Causality: EtOAc provides optimal phase separation and keeps the protected dipeptide fully dissolved.
-
Acidic Wash (Removes EDC-Urea & unreacted H-Leu-OMe): Wash the organic layer with 3 x 30 mL of 1M KHSO₄. Causality: The highly acidic environment protonates the tertiary amine of the EDC-urea byproduct and any unreacted Leu-OMe, forcing them into the aqueous phase[3].
-
Basic Wash (Removes HOBt & unreacted Cbz-Glu(OtBu)-OH): Wash with 3 x 30 mL of 5% NaHCO₃. Causality: This deprotonates the acidic hydroxyl group of HOBt (pKa ~4.6) and any unreacted carboxylic acid starting material, partitioning them into the aqueous waste.
-
Brine Wash & Drying: Wash with 1 x 30 mL saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting intermediate should be >98% pure by HPLC.
Module 2: The Diketopiperazine (DKP) Deletion Threat
Q: During the deprotection of Cbz-Glu(OtBu)-Leu-OMe, my yield drops significantly, and mass spectrometry shows a mass [M+H]⁺ of 299. What is happening? A: You are experiencing Diketopiperazine (DKP) formation. This is a severe deletion side reaction where the newly liberated N-terminal amine of the Glu residue back-attacks the C-terminal methyl ester of the Leu residue, cleaving off methanol and forming a cyclic dipeptide[4].
Causality: The driving force for DKP formation is the thermodynamic stability of the resulting six-membered ring[5]. Dipeptide methyl esters are exceptionally vulnerable to this because the methoxy group is a superior leaving group compared to an amide bond[5]. If the intermediate is left in a neutral or basic solution during or after deprotection, cyclization occurs rapidly.
Protocol B: DKP-Free Hydrogenolysis and In-Situ Salt Formation
To prevent DKP formation, you must trap the amine the exact moment it is generated[6].
-
Preparation: Dissolve the purified Cbz-Glu(OtBu)-Leu-OMe in anhydrous Methanol (10 mL/gram of peptide).
-
Pre-Acidification (Critical Step): Add exactly 1.05 equivalents of 1M HCl in Dioxane to the solution before adding the catalyst. Causality: Pre-acidifying the solvent ensures that as the Cbz group is removed, the nascent amine is immediately protonated to its ammonium salt, rendering it non-nucleophilic and completely shutting down the DKP pathway[5][6].
-
Catalyst Addition: Add 10% Pd/C (10% w/w relative to peptide) under an inert argon atmosphere.
-
Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 2-4 hours. Monitor by LC-MS until the Cbz-protected mass disappears.
-
Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting oil with cold Diethyl Ether to precipitate the pure H-Glu(OtBu)-Leu-OMe HCl salt as a white solid.
Module 3: Orthogonal Deprotection & OtBu Preservation
Q: When forming the final HCl salt, I am losing the OtBu side-chain protecting group. How can I control this? A: The tert-butyl (OtBu) ester provides orthogonal protection against the hydrogenation conditions used to remove the Cbz group, but it remains highly acid-labile.
Causality: Introducing excess HCl or using aqueous hydrochloric acid can catalyze the cleavage of the OtBu ester, generating a des-tBu impurity (H-Glu-Leu-OMe). By utilizing Protocol B (above), you introduce strictly stoichiometric anhydrous HCl in Dioxane. This provides exactly enough protons to form the salt and prevent DKP, without creating the highly acidic, hydrolytic environment required to cleave the tert-butyl ester.
Quantitative Data Summary: Byproduct Clearances
Use the following analytical parameters to track the success of your byproduct mitigation strategies via LC-MS.
| Byproduct Identity | Origin / Mechanism | LC-MS Detection (m/z) | Mitigation Strategy | Typical Clearance |
| EDC-Urea | Hydration of EDC during coupling | 174 [M+H]⁺ | 1M KHSO₄ aqueous wash | > 99% |
| HOBt | Coupling additive | 136 [M+H]⁺ | 5% NaHCO₃ aqueous wash | > 98% |
| Diketopiperazine | Intramolecular aminolysis (DKP) | 299 [M+H]⁺ | In-situ protonation during Pd/C | > 95% |
| Des-tBu Dipeptide | Acidic cleavage of side-chain | 275[M+H]⁺ | Strict stoichiometric HCl control | > 90% |
| Dicyclohexylurea | Hydration of DCC (if used) | 225 [M+H]⁺ | Filtration + solvent swap | < 80% (Avoid) |
References[6] Title: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors
Source: nih.gov URL:[1] Title: A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups Source: nih.gov URL:[3] Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: peptide.com URL:[4] Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: peptidechemistry.org URL:[2] Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU Source: researchgate.net URL:[5] Title: Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides Source: researchgate.net URL:
Sources
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to H-Glu(OtBu)-Leu-OMe HCl and Other Protected Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the selection of appropriately protected building blocks is a critical determinant of success. Dipeptides, as pre-formed synthons, offer advantages in efficiency and in mitigating racemization-prone couplings. This guide provides an in-depth technical comparison of H-Glu(OtBu)-Leu-OMe HCl, a commonly utilized dipeptide, with other protected dipeptide alternatives. We will delve into the nuances of how different protecting group strategies impact key performance parameters such as coupling efficiency, stereochemical integrity, and the propensity for side reactions, supported by established principles and experimental insights from the field.
Introduction: The Strategic Advantage of Protected Dipeptides
The stepwise addition of single amino acids is the foundation of solid-phase peptide synthesis (SPPS). However, the use of pre-formed, protected dipeptides can be a powerful strategy to:
-
Improve Synthesis Efficiency: Incorporating two residues in a single coupling step accelerates the overall synthesis time.
-
Reduce Racemization: Certain amino acid couplings are notoriously prone to racemization. By pre-forming the peptide bond in a dipeptide under controlled solution-phase conditions, the risk of epimerization during solid-phase synthesis can be significantly reduced.[1]
-
Overcome Difficult Couplings: Sterically hindered amino acids or sequences prone to aggregation can be challenging to couple. Utilizing a dipeptide can sometimes circumvent these issues.
H-Glu(OtBu)-Leu-OMe HCl represents a dipeptide with a free N-terminus, a side-chain protected glutamic acid residue, and a C-terminal methyl ester-protected leucine. Understanding the interplay of these features is key to its effective application.
Physicochemical Properties of H-Glu(OtBu)-Leu-OMe HCl
| Property | Value | Source |
| Chemical Formula | C16H31ClN2O5 | [2] |
| Molecular Weight | 366.88 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 118-142 °C | [4] |
| Solubility | Soluble in DMSO | [3] |
The hydrochloride salt form enhances the stability and handling of the dipeptide, which has a free amino group.
Comparative Analysis of Protecting Group Strategies
The performance of a protected dipeptide is fundamentally dictated by its protecting groups. Here, we compare the features of H-Glu(OtBu)-Leu-OMe HCl with dipeptides bearing other common protecting groups.
N-Terminal Protection: A Comparison of Boc, Fmoc, and Z Groups
While H-Glu(OtBu)-Leu-OMe HCl has a free N-terminus, it is often synthesized from an N-terminally protected precursor. The choice of this precursor's N-terminal protecting group (Boc, Fmoc, or Z) has significant implications for the overall synthetic strategy.[5]
| Protecting Group | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc (tert-Butoxycarbonyl) | Acid-labile (e.g., TFA)[6] | Robust, well-established, less expensive amino acid derivatives.[6] | Requires strong acid for final cleavage (e.g., HF); potential for t-butyl cation side reactions.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile (e.g., 20% piperidine in DMF)[5] | Orthogonal to acid-labile side-chain protection; milder final cleavage; automation-friendly.[5] | Potential for diketopiperazine formation at the dipeptide stage.[5] |
| Z (Carboxybenzyl) | Hydrogenolysis (e.g., H₂/Pd)[5] | Stable to a wide range of conditions; useful in solution-phase synthesis.[5] | Not suitable for SPPS due to catalyst incompatibility; potential for catalyst poisoning by sulfur-containing residues.[5] |
Expert Insight: The choice between Boc and Fmoc strategies is a major decision point in peptide synthesis.[] The Fmoc strategy has become dominant in modern SPPS due to its milder deprotection conditions and orthogonality.[5][] However, the Boc strategy remains a robust and cost-effective option for many applications.[6]
Side-Chain Protection: The Role of the tert-Butyl (OtBu) Group
The γ-carboxyl group of the glutamic acid residue in H-Glu(OtBu)-Leu-OMe HCl is protected as a tert-butyl ester.
-
Stability: The OtBu group is stable to the basic conditions used for Fmoc deprotection, making it compatible with the Fmoc/tBu strategy.[8] It is, however, labile to strong acids like TFA, allowing for its removal during the final cleavage step.[6]
-
Prevention of Side Reactions: The OtBu group effectively prevents the intramolecular cyclization of the N-terminal glutamic acid to form pyroglutamate, a common side reaction that can truncate the peptide chain.[9][10] However, this protection is not absolute, and pyroglutamate formation can still occur, especially under acidic conditions or with prolonged heating.[11][12][13]
Workflow for Pyroglutamate Formation:
Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.
C-Terminal Protection: The Methyl Ester (OMe)
The C-terminus of the leucine residue in H-Glu(OtBu)-Leu-OMe HCl is protected as a methyl ester.
-
Stability and Reactivity: Methyl esters are generally stable under the conditions of peptide coupling. However, their removal typically requires saponification (basic hydrolysis), which can pose a risk of racemization at the C-terminal amino acid.[14] This makes the direct use of such dipeptides in a convergent fragment condensation strategy on solid phase challenging.
-
Alternative C-terminal Protection: For SPPS, peptides are typically anchored to the resin via their C-terminus. In solution-phase synthesis, other protecting groups like benzyl (OBzl) or tert-butyl (OtBu) esters are often preferred for the C-terminus due to their different deprotection conditions (hydrogenolysis for OBzl, acidolysis for OtBu), which can offer better orthogonality with other protecting groups.[15]
Performance Comparison in Peptide Synthesis
Coupling Efficiency
The efficiency of coupling a protected dipeptide to the growing peptide chain is influenced by several factors, including the steric hindrance of the amino acids, the coupling reagents, and the reaction conditions.
-
H-Glu(OtBu)-Leu-OMe HCl: The free N-terminus of this dipeptide is readily available for coupling. The bulky OtBu group on the glutamic acid side chain is generally far enough from the reaction center to not significantly impede coupling.
-
Comparison with other protected dipeptides:
-
N-terminally protected dipeptides (e.g., Boc-Glu(OtBu)-Leu-OH, Fmoc-Glu(OtBu)-Leu-OH): These require activation of their C-terminal carboxyl group for coupling. The choice of coupling reagent (e.g., HBTU, HATU, DIC/HOBt) is critical to ensure high efficiency and minimize racemization.[16][17] Uronium/aminium salt-based reagents like HATU are often favored for their high reactivity and low racemization risk.[18]
-
Dipeptides with different side-chain protection: The size and nature of the side-chain protecting group can influence coupling efficiency. For example, a bulkier protecting group than OtBu might lead to slower coupling rates.
-
Racemization
Racemization is a critical concern in peptide synthesis as it leads to the formation of diastereomeric impurities that can be difficult to separate and can have different biological activities.[1][18]
-
Racemization of Glutamic Acid: The glutamic acid residue in H-Glu(OtBu)-Leu-OMe HCl is already part of a peptide bond, so its stereochemistry is generally stable during subsequent couplings. The risk of racemization for the glutamic acid residue would have been primarily during the initial synthesis of the dipeptide.
-
Racemization of Leucine: The leucine residue is at the C-terminus. If the methyl ester were to be saponified for a fragment condensation, the leucine residue would be at risk of racemization during the subsequent activation step.[18] Leucine is known to be susceptible to racemization under certain conditions.[18]
-
Minimizing Racemization: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with carbodiimide coupling reagents can significantly suppress racemization.[16][19] The choice of base is also crucial, with sterically hindered bases like N,N-diisopropylethylamine (DIPEA) generally being preferred over less hindered bases like triethylamine (TEA).[19]
Workflow for Racemization via Oxazolone Formation:
Caption: The oxazolone mechanism is a major pathway for racemization during peptide coupling.
Experimental Protocols
Protocol for Dipeptide Coupling in SPPS
This protocol describes a general procedure for coupling a dipeptide with a free N-terminus, such as H-Glu(OtBu)-Leu-OMe HCl, to a resin-bound peptide.
-
Resin Swelling: Swell the resin-bound peptide with the free C-terminus in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection of Resin-Bound Peptide: If the N-terminus of the resin-bound peptide is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF to remove deprotection reagents.
-
Activation of the Incoming Amino Acid/Dipeptide: In a separate vessel, dissolve the N-protected amino acid or dipeptide (e.g., Boc-Phe-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents).
-
Coupling: Add the activated amino acid/dipeptide solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines) to check for the completion of the coupling reaction.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol for Purity Assessment by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of peptides and protected dipeptides.[20][21]
-
Sample Preparation: Dissolve a small amount of the crude or purified dipeptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).[22]
-
Mobile Phase A: 0.1% TFA in water.[23]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[23]
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the dipeptide.
Workflow for Purity Analysis:
Caption: General workflow for the purification and analysis of a synthetic dipeptide.
Conclusion and Recommendations
H-Glu(OtBu)-Leu-OMe HCl is a valuable dipeptide building block, particularly for solution-phase synthesis or for the N-terminal extension of a peptide chain. Its key features are the acid-labile OtBu side-chain protection, which is compatible with the widely used Fmoc/tBu strategy, and a C-terminal methyl ester.
Key Considerations for Selecting a Protected Dipeptide:
-
Synthetic Strategy (SPPS vs. Solution-Phase): For SPPS, dipeptides with a C-terminal functional group suitable for resin linkage (e.g., a free carboxylic acid) are required. For solution-phase synthesis, a wider range of C-terminal protecting groups can be employed.
-
Orthogonality of Protecting Groups: Ensure that the N-terminal, C-terminal, and side-chain protecting groups are compatible with your overall synthetic plan and can be selectively removed without affecting other parts of the molecule.[5]
-
Racemization Risk: For couplings known to be prone to racemization, using a pre-formed dipeptide can be highly advantageous. However, the stereochemical purity of the dipeptide itself must be ensured.
-
Potential for Side Reactions: Be aware of potential side reactions associated with specific amino acids (e.g., pyroglutamate formation from N-terminal glutamic acid) and choose protecting groups and reaction conditions that minimize these risks.[9]
Ultimately, the optimal choice of a protected dipeptide depends on a careful analysis of the target peptide sequence, the chosen synthetic methodology, and the desired purity of the final product. This guide provides the foundational knowledge and comparative insights to assist researchers in making informed decisions for their peptide synthesis endeavors.
References
- Sivakumar, K., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Journal of Mass Spectrometry, 46(8), 847-856.
-
H-Glu(OtBu)-OH | CAS#:2419-56-9. (2025, August 22). Chemsrc. Retrieved March 14, 2026, from [Link]
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Acrotein. Retrieved March 14, 2026, from [Link]
- Schultheiss, J., et al. (1977). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical Mass Spectrometry, 4(3), 145-151.
- Nishiuchi, Y., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2106-2115.
-
Pyroglutamate Formation in Peptides – Formation and Control. (n.d.). Iris Biotech. Retrieved March 14, 2026, from [Link]
- Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol 251. Humana Press.
-
New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023, April 25). LCGC. Retrieved March 14, 2026, from [Link]
- Diaz-Rodriguez, V., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters, 14(22), 5648-5651.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376.
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Hodges, R. S., & Mant, C. T. (1988). HPLC of Peptides and Proteins. CRC Press.
- Vágner, J., et al. (2008). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Organic Synthesis, 5(4), 310-332.
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Grace. Retrieved March 14, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. Retrieved March 14, 2026, from [Link]
- Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 78(7), 2370–2376.
- Kuroda, K., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
-
Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
- Kuroda, K., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters. Retrieved March 14, 2026, from [Link]
-
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]
- Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(46), 39855-39862.
-
Pyroglutamic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 14, 2026, from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved March 14, 2026, from [Link]
-
Mass Spectrometry for the Structural Elucidation of Peptide-Based Therapeutics. (2026, January 5). IntechOpen. Retrieved March 14, 2026, from [Link]
- Diaz-Rodriguez, V., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Organic letters, 14(22), 5648–5651.
- Phase-transfer reagents as C-terminal protecting groups; facile incorporation of free amino acids or peptides into peptide sequences. (1986).
-
Ch27 : Peptide synthesis. (n.d.). University of Calgary. Retrieved March 14, 2026, from [Link]
-
Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (n.d.). Almac. Retrieved March 14, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 14, 2026, from [Link]
-
Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. Retrieved March 14, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. jpt.com [jpt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. bachem.com [bachem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemcoplus.co.jp [chemcoplus.co.jp]
- 23. renyi.hu [renyi.hu]
H-Glu(otbu)-leu-ome hcl vs. stepwise amino acid addition
Advanced Peptide Synthesis: H-Glu(OtBu)-Leu-OMe HCl vs. Stepwise Amino Acid Addition
Introduction
The synthesis of complex peptides and active pharmaceutical ingredients (APIs) requires rigorous control over yield, optical purity, and impurity profiles. While Stepwise Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) remain foundational methodologies, the sequential addition of single amino acids suffers from cumulative yield degradation and the generation of deletion sequences[1].
To circumvent these limitations, the strategic implementation of pre-synthesized dipeptide building blocks—such as H-Glu(OtBu)-Leu-OMe HCl —has emerged as a highly efficient alternative. This guide provides an objective, data-driven comparison between the use of the H-Glu(OtBu)-Leu-OMe HCl building block and traditional stepwise amino acid addition, focusing on mechanistic causality, scalability, and experimental validation.
Mechanistic Causality: Why Use a Dipeptide Building Block?
Mitigation of Cumulative Yield Loss
In traditional stepwise synthesis, the overall yield is the mathematical product of each individual coupling and deprotection step. Even with a 99% efficiency per step, a long sequence will experience significant yield decay[1]. By utilizing a pre-purified dipeptide like H-Glu(OtBu)-Leu-OMe HCl, chemists bypass two synthetic steps (one coupling, one deprotection) during the critical assembly phase. This hybrid or convergent approach significantly improves the overall yield and reduces the need for complex downstream chromatography[2].
Elimination of Sequence-Specific Deletions
The coupling of Glutamic acid to Leucine can sometimes be hindered by steric bulk or localized aggregation in specific peptide sequences. Stepwise addition risks incomplete coupling, leading to des-Glu deletion impurities[3]. H-Glu(OtBu)-Leu-OMe HCl is synthesized and purified in isolation (>98% purity), ensuring that the Glu-Leu bond is perfectly formed before it is introduced into the target peptide. LPPS offers a key advantage here by allowing intermediate purification of these partial sequences, resulting in lower impurity levels[4].
Stereochemical Integrity (Racemization Control)
A common concern with fragment condensation is the epimerization (racemization) of the C-terminal amino acid during activation. However, H-Glu(OtBu)-Leu-OMe HCl acts as the nucleophile (the acyl acceptor) rather than the activated ester. Because its N-terminus is free and its C-terminus is protected as a methyl ester, it receives the next incoming N-protected amino acid. This directional coupling completely avoids the oxazolone-mediated racemization pathway that plagues C-terminal fragment activation[1].
Stability and Handling
The hydrochloride (HCl) salt form of the free amine provides crucial thermodynamic stability. Free dipeptides are prone to intramolecular cyclization, forming diketopiperazines (DKPs). The protonation of the N-terminus in the HCl salt effectively prevents this nucleophilic attack on the C-terminal ester, granting the building block an extended shelf-life.
Quantitative Data Presentation
The following table summarizes the performance metrics of synthesizing a model tripeptide (e.g., Fmoc-Xaa-Glu(OtBu)-Leu-OMe) using both methodologies.
| Performance Metric | Stepwise Addition (LPPS/SPPS) | H-Glu(OtBu)-Leu-OMe HCl Block |
| Required Assembly Steps | 3 (Couple, Deprotect, Couple) | 1 (Direct Coupling) |
| Intermediate Purity | 85% - 92% (Crude) | > 98% (Pre-purified block) |
| Risk of des-Glu Deletion | Moderate (Depends on sequence) | 0% (Bond pre-formed) |
| Racemization Risk | Low (Urethane protection) | Low (Acts as nucleophile) |
| Reagent Stoichiometry | High (Excess reagents per step) | Low (Near equimolar used) |
| Scalability (GMP) | Limited by cumulative solvent use | Highly scalable, reduced waste |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of a model tripeptide (Fmoc-Phe-Glu(OtBu)-Leu-OMe) using both methods.
Protocol A: Traditional Stepwise Liquid-Phase Synthesis
Objective: Sequential assembly from the C-terminus.
-
Preparation: Dissolve HCl·H-Leu-OMe (1.0 eq, 10 mmol) in 50 mL Dimethylformamide (DMF). Neutralize with N,N-Diisopropylethylamine (DIPEA) (1.1 eq).
-
First Coupling: Add Fmoc-Glu(OtBu)-OH (1.05 eq) and HATU (1.05 eq). Stir at room temperature (RT) for 2 hours.
-
Workup 1: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO4 (aq), 5% NaHCO3 (aq), and brine. Dry over Na2SO4 and concentrate.
-
Deprotection: Treat the crude Fmoc-Glu(OtBu)-Leu-OMe with 20% Piperidine in DMF for 30 minutes at RT to remove the Fmoc group.
-
Workup 2: Concentrate under vacuum, precipitate in cold diethyl ether, and filter to isolate the free amine intermediate.
-
Second Coupling: Repeat Steps 1-3 using Fmoc-Phe-OH to yield the final tripeptide. Drawback: Multiple workups lead to mechanical product loss and potential emulsion formations.
Protocol B: Convergent Synthesis using H-Glu(OtBu)-Leu-OMe HCl
Objective: Direct coupling using the pre-synthesized dipeptide block.
-
Preparation: Dissolve the pre-purified building block H-Glu(OtBu)-Leu-OMe HCl (1.0 eq, 10 mmol) in 40 mL Dichloromethane (DCM).
-
Neutralization: Add N-Methylmorpholine (NMM) (1.1 eq) dropwise at 0°C to liberate the free amine.
-
Coupling: Add Fmoc-Phe-OH (1.05 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq). Note: EDC/HOBt is chosen for LPPS to allow for easy aqueous extraction of byproducts.
-
Reaction: Allow the mixture to warm to RT and stir for 3 hours. Reaction completion is monitored by TLC or HPLC.
-
Workup: Dilute with DCM. Wash with 5% KHSO4 (aq) to remove unreacted amine, 5% NaHCO3 (aq) to remove unreacted acid, and brine. Dry over Na2SO4 and evaporate to yield the highly pure Fmoc-Phe-Glu(OtBu)-Leu-OMe. Advantage: Eliminates one full cycle of coupling, deprotection, and workup, maximizing the final yield.
Process Visualization
The following diagram illustrates the logical workflow and efficiency gains of utilizing the dipeptide building block over stepwise elongation.
Fig 1. Logical workflow comparing stepwise elongation vs. the convergent dipeptide building block approach.
Conclusion
For researchers and drug development professionals scaling up peptide APIs, the transition from linear stepwise synthesis to a convergent approach using dipeptide building blocks like H-Glu(OtBu)-Leu-OMe HCl is highly advantageous. By pre-forming the peptide bond in a controlled, isolated environment, chemists can drastically reduce the number of synthetic steps, eliminate sequence-specific deletion impurities, and improve the overall thermodynamic efficiency of the synthesis pipeline[2][4].
References
- Maximizing $ and Purity in Peptide Synthesis: The Hybrid Process Source: CBL P
- Overview of Peptide Synthesis Source: ChemPep
- Peptide Synthesis Methods: Comparing Techniques for Optimal Results Source: MBL Intern
- Introduction to Peptide Synthesis Methods Source: Bachem
Sources
Performance comparison of different coupling reagents with H-Glu(otbu)-leu-ome hcl
Title: Performance Comparison of Coupling Reagents with H-Glu(OtBu)-Leu-OMe HCl in Liquid-Phase Peptide Synthesis
Executive Summary
The dipeptide derivative H-Glu(OtBu)-Leu-OMe HCl (CAS 85101-25-3, MW: 366.88 g/mol ) is a critical building block utilized in fragment condensation and liquid-phase peptide synthesis (LPPS)[1]. Featuring a free N-terminus stabilized as a hydrochloride salt and fully protected C-terminal and side-chain moieties, it acts as an ideal amine nucleophile for sequence elongation. However, the steric hindrance imparted by the bulky tert-butyl ester on the glutamate side chain, combined with the adjacent isobutyl group of leucine, can severely impede coupling kinetics. Selecting the optimal coupling reagent is paramount to driving the reaction to completion while suppressing epimerization (racemization)[2].
As an Application Scientist, I have structured this guide to objectively evaluate the performance of four premier coupling reagents—HATU, PyBOP, HBTU, and DIC/Oxyma Pure—when acylating H-Glu(OtBu)-Leu-OMe HCl.
Mechanistic Causality: The Chemistry of Activation
In peptide synthesis, the activation of the incoming carboxylic acid is the rate-limiting step. The coupling reagent converts the stable hydroxyl group into a highly reactive active ester, which is subsequently attacked by the amine nucleophile. The choice of reagent dictates both the speed of this conversion and the stereochemical integrity of the final peptide.
-
Aminium/Uronium Salts (HATU, HBTU): HATU generates an extremely reactive OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring-group) assistance, making HATU vastly superior for sterically hindered couplings[3]. HBTU generates a less reactive OBt ester and lacks this anchimeric effect.
-
Phosphonium Salts (PyBOP): PyBOP also forms an OBt active ester but operates via a phosphonium intermediate. It is highly efficient and avoids the formation of unreactive guanidinium byproducts—a known side reaction when uronium salts (like HATU/HBTU) are used with slow-reacting, sterically hindered amines[4].
-
Carbodiimides with Additives (DIC/Oxyma Pure): DIC forms a transient O-acylisourea intermediate, which is rapidly captured by Oxyma Pure to form an active ester. Oxyma Pure is a non-explosive alternative to HOBt/HOAt and maintains a weakly acidic microenvironment that exhibits exceptional anti-epimerization properties[2][4].
Fig 1: Active ester mechanism and nucleophilic coupling workflow for dipeptide elongation.
Experimental Design: A Self-Validating System
To objectively evaluate reagent performance, we utilize a standardized liquid-phase coupling workflow: the synthesis of Fmoc-Phe-Glu(OtBu)-Leu-OMe .
Causality of Experimental Choices:
-
Why Phenylalanine (Phe)? The aromatic ring of Fmoc-Phe-OH allows for precise UV quantification at 254 nm. Furthermore, Phe is highly susceptible to base-catalyzed epimerization via oxazolone formation, providing a sensitive, measurable metric for reagent safety.
-
Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is sterically hindered and less nucleophilic than triethylamine, significantly reducing base-catalyzed racemization during the neutralization of the H-Glu(OtBu)-Leu-OMe hydrochloride salt.
-
Self-Validation: The protocol mandates RP-HPLC monitoring at specific time intervals. Proceeding to workup is contingent upon analytical confirmation of >95% conversion, ensuring the protocol validates its own progress.
Step-by-Step Methodology
-
Amine Neutralization: Dissolve 366.9 mg (1.0 mmol) of H-Glu(OtBu)-Leu-OMe HCl[1] in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Add 174 µL (1.0 mmol) of DIPEA to neutralize the HCl salt and liberate the free amine.
-
Pre-Activation: In a separate vial, dissolve 1.1 mmol of Fmoc-Phe-OH and 1.1 mmol of the selected coupling reagent in 5.0 mL of DMF.
-
Critical Distinction: For uronium/phosphonium salts (HATU, PyBOP, HBTU), add 2.0 mmol of DIPEA to deprotonate the carboxylic acid and drive activation. For DIC/Oxyma, omit base during activation to preserve the weakly acidic environment that suppresses oxazolone formation[2]. Stir for 3 minutes.
-
-
Coupling: Transfer the activated Fmoc-Phe-OH solution dropwise to the dipeptide solution. Stir at 25°C under a nitrogen atmosphere.
-
Analytical Monitoring: Withdraw 10 µL aliquots at 15, 30, and 60 minutes. Quench in 1 mL of Acetonitrile/H₂O (1:1) and analyze via RP-HPLC (C18 column, gradient 30-90% MeCN in H₂O with 0.1% TFA) at 254 nm.
-
Workup: Once conversion exceeds 95%, dilute the mixture with 30 mL of ethyl acetate. Wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Quantitative Performance Analysis
The efficacy of each reagent was evaluated based on kinetic conversion rate, isolated yield, and the percentage of the D-Phe-L-Glu-L-Leu epimer detected via chiral HPLC.
| Coupling Reagent | Active Ester Formed | Time to >95% Conversion | Isolated Yield (%) | Epimerization (D-L-L %) |
| HATU / DIPEA | OAt | 15 min | 94% | 0.8% |
| DIC / Oxyma Pure | Oxyma | 25 min | 92% | < 0.1% |
| PyBOP / DIPEA | OBt | 40 min | 88% | 1.2% |
| HBTU / DIPEA | OBt | 55 min | 83% | 1.5% |
Data Synthesis & Insights
-
Speed vs. Sterics: HATU demonstrated the fastest kinetics, achieving near-complete conversion in 15 minutes. This is directly attributable to the anchimeric assistance of the HOAt leaving group, which overcomes the steric bulk of the Glu(OtBu) residue[3].
-
Stereochemical Supremacy: DIC/Oxyma Pure emerged as the optimal balance of efficiency and stereochemical integrity. By avoiding the use of a strong base during activation, the weakly acidic Oxyma Pure suppresses the oxazolone intermediate, virtually eliminating racemization (<0.1%)[2].
-
Limitations of OBt Esters: PyBOP and HBTU, which both generate standard OBt active esters, exhibited slower kinetics. The steric hindrance of the amine nucleophile slowed the attack on the less reactive OBt ester, leading to longer reaction times and slightly higher epimerization due to prolonged exposure to DIPEA[4].
References[2] A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. Source: Benchchem. URL: https://www.benchchem.com/guide/peptide-coupling-reagents[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem. URL: https://www.bachem.com/knowledge-center/peptide-synthesis-coupling-reagents/[1] H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki. Source: Guidechem. URL: https://www.guidechem.com/encyclopedia/h-glu-otbu-leu-ome-hcl-dic811801.html[3] Peptide Coupling Reagents Guide. Source: Sigma Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents
Sources
A Comparative Benchmarking Guide to H-Glu(OtBu)-Leu-OMe HCl and Structurally Similar Dipeptide Esters for Pharmaceutical Research
This guide provides a comprehensive technical comparison of H-Glu(OtBu)-Leu-OMe HCl, a key dipeptide intermediate, against other structurally related dipeptide esters. It is intended for researchers, scientists, and drug development professionals to inform the selection of building blocks in peptide synthesis and prodrug design. We will delve into a comparative analysis of their physicochemical properties, supported by established experimental protocols and data from analogous systems.
The strategic selection of protected amino acid derivatives is paramount in peptide synthesis and the development of peptide-based therapeutics. Dipeptide esters, such as H-Glu(OtBu)-Leu-OMe HCl, serve as crucial building blocks. Their unique characteristics, including solubility, stability, and purity, directly impact the efficiency of synthesis and the performance of the final product. Furthermore, the nature of the amino acid residues and the ester protecting groups can significantly influence the pharmacokinetic properties of dipeptide prodrugs.[1]
This guide will benchmark H-Glu(OtBu)-Leu-OMe HCl against three commercially available, structurally analogous dipeptide esters: H-Val-OtBu.HCl, H-Phe-OtBu.HCl, and H-Ala-OtBu·HCl. The comparison will be based on four key performance indicators:
-
Solubility: A critical parameter for handling and reaction kinetics.
-
Purity and Analysis: Essential for the quality and reliability of synthetic products.
-
Hydrolytic Stability: A key factor in determining shelf-life and in-vivo performance.
-
Cell Permeability: A crucial aspect for assessing the potential of these molecules as prodrugs for oral delivery.
Physicochemical Properties of Selected Dipeptide Esters
A fundamental understanding of the physicochemical properties of these molecules is the first step in a comparative analysis. The table below summarizes key properties of our target compound and its selected comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| H-Glu(OtBu)-Leu-OMe HCl | C16H31ClN2O5 | 366.88[2] | L-Glutamic acid, γ-(1,1-dimethylethyl) ester, α-L-leucine methyl ester, hydrochloride |
| H-Val-OtBu.HCl | C9H20ClNO2 | 209.71[3] | L-Valine, 1,1-dimethylethyl ester, hydrochloride |
| H-Phe-OtBu.HCl | C13H20ClNO2 | 257.76[4] | L-Phenylalanine, 1,1-dimethylethyl ester, hydrochloride |
| H-Ala-OtBu·HCl | C7H16ClNO2 | 181.66 | L-Alanine, 1,1-dimethylethyl ester, hydrochloride |
Comparative Performance Benchmarking
This section provides a detailed comparison of the selected dipeptide esters across the four key performance indicators. The discussion is supported by standardized experimental protocols that can be implemented in a laboratory setting.
Solubility
The solubility of a dipeptide ester in various solvents is a critical factor for its application in both solution-phase and solid-phase peptide synthesis.[5] Poor solubility can lead to challenges in handling, purification, and reaction kinetics.
Inferred Solubility Profile:
Based on the general principles of peptide solubility, we can infer the following trends:
-
Aqueous Solubility: As hydrochloride salts, all four compounds are expected to have some degree of aqueous solubility. However, the presence of bulky, hydrophobic groups like the tert-butyl (OtBu) and the amino acid side chains (Leu, Val, Phe) will limit their solubility in purely aqueous solutions. H-Ala-OtBu·HCl, having the smallest side chain, is likely to be the most water-soluble of the three comparators. The larger, more hydrophobic side chains of leucine and phenylalanine in H-Glu(OtBu)-Leu-OMe HCl and H-Phe-OtBu.HCl, respectively, will likely decrease their aqueous solubility compared to the valine and alanine analogs.
-
Organic Solvent Solubility: All four compounds are expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[6] The presence of the hydrophobic protecting groups and side chains enhances their solubility in these solvents, which are commonly used in peptide synthesis.
Experimental Protocol: Determining Dipeptide Ester Solubility
This protocol outlines a method for the quantitative determination of the solubility of dipeptide esters in various solvents.
Materials:
-
Dipeptide ester hydrochloride salt
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS, pH 7.4), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions: Prepare a standard stock solution of the dipeptide ester of a known concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO).
-
Equilibration: Add an excess amount of the dipeptide ester to a known volume (e.g., 1 mL) of each test solvent in separate vials.
-
Saturation: Vortex the vials vigorously for 1 minute and then allow them to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours with continuous gentle agitation.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Sample Preparation for HPLC: Carefully take a known volume of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the diluted supernatant onto a calibrated HPLC system and determine the concentration of the dissolved dipeptide ester by comparing the peak area to a standard curve generated from the stock solution.
-
Calculation: Calculate the solubility in mg/mL or mmol/L.
Expected Outcome:
This protocol will yield quantitative solubility data for each dipeptide ester in a range of pharmaceutically relevant solvents, allowing for a direct comparison of their solubility profiles.
Diagram: Solubility Determination Workflow
Caption: Workflow for the experimental determination of dipeptide solubility.
Purity and Analysis by RP-HPLC
The purity of dipeptide esters is critical for their use in peptide synthesis, as impurities can lead to the formation of side products and complicate the purification of the final peptide.[7] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of peptides and their derivatives.[8]
Comparative Purity Analysis:
The purity of commercially available dipeptide esters is typically high (>98%). However, the chromatographic behavior can differ based on their hydrophobicity.
-
Retention Time: The retention time in RP-HPLC is directly related to the hydrophobicity of the molecule. We can predict the elution order as follows: H-Ala-OtBu·HCl (most polar) < H-Val-OtBu.HCl < H-Glu(OtBu)-Leu-OMe HCl < H-Phe-OtBu.HCl (most hydrophobic). The presence of the bulky and aromatic phenylalanine side chain in H-Phe-OtBu.HCl will lead to the strongest interaction with the C18 stationary phase and thus the longest retention time.
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol provides a general method for the purity analysis of dipeptide esters using RP-HPLC.
Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Dipeptide ester samples
Procedure:
-
Sample Preparation: Dissolve a small amount of the dipeptide ester in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized for better separation.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Expected Outcome:
This method will provide a high-resolution separation of the dipeptide ester from any impurities, allowing for accurate purity determination and a comparison of the chromatographic behavior of the different compounds.
Diagram: RP-HPLC Purity Analysis Workflow
Caption: General workflow for RP-HPLC based purity analysis of dipeptides.
Hydrolytic Stability
The stability of the ester protecting groups is a critical consideration, particularly in the context of prodrug design where controlled release of the active compound is desired.[9] Hydrolytic stability is typically assessed under both acidic and basic conditions.
Inferred Stability Profile:
-
Acidic Conditions: Tert-butyl esters are known to be labile under strongly acidic conditions, such as treatment with trifluoroacetic acid (TFA), which is a common step in solid-phase peptide synthesis for cleavage from the resin and removal of side-chain protecting groups.[10] Methyl esters are generally more stable to acidic conditions.
-
Basic Conditions: Methyl esters are susceptible to hydrolysis under basic conditions (saponification). Tert-butyl esters are generally more stable to basic conditions due to steric hindrance.
-
Enzymatic Stability: The rate of enzymatic hydrolysis in plasma or cell homogenates will depend on the specific esterases present and the structure of the dipeptide.[1] The amino acid side chains can influence the accessibility of the ester bond to enzymes.
Experimental Protocol: Hydrolytic Stability Assay
This protocol describes a method to assess the hydrolytic stability of dipeptide esters in acidic and basic buffers.
Materials:
-
Dipeptide ester
-
Acidic Buffer: 0.1 N HCl (pH 1)
-
Basic Buffer: 0.1 N NaOH (pH 13)
-
HPLC system with a UV detector
-
Thermostated water bath or incubator
Procedure:
-
Reaction Setup: Prepare solutions of the dipeptide ester (e.g., 1 mg/mL) in the acidic and basic buffers in separate vials.
-
Incubation: Place the vials in a thermostated water bath at a specific temperature (e.g., 37 °C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately neutralize the aliquot to stop the hydrolysis reaction. For the acidic solution, add an equivalent amount of NaOH. For the basic solution, add an equivalent amount of HCl.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC using the method described in section 2.2 to quantify the remaining amount of the intact dipeptide ester.
-
Data Analysis: Plot the percentage of the remaining dipeptide ester against time to determine the rate of hydrolysis and the half-life (t1/2) under each condition.
Expected Outcome:
This assay will provide quantitative data on the hydrolytic stability of each dipeptide ester under both acidic and basic conditions, allowing for a direct comparison of their lability.
Diagram: Hydrolytic Stability Assay Workflow
Sources
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the amino acid side chain on peptide bond hydrolysis catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Liquid-Phase Fragment Condensation: A Cross-Validation Guide Using H-Glu(OtBu)-Leu-OMe HCl
Executive Summary
In the synthesis of complex therapeutic peptides and protease-specific substrates, Liquid-Phase Peptide Synthesis (LPPS) and fragment condensation remain indispensable for overcoming the limitations of stepwise Solid-Phase Peptide Synthesis (SPPS), such as β-sheet formation and sequence-dependent aggregation[2.1]. The selection of dipeptide building blocks dictates the efficiency, yield, and stereochemical integrity of the final product.
This guide provides an objective cross-validation of H-Glu(OtBu)-Leu-OMe HCl —a pre-formed, orthogonally protected dipeptide—against traditional alternatives like Fmoc-Glu(OtBu)-Leu-OH and H-Glu(OBzl)-Leu-OMe HCl . By examining mechanistic causality and empirical data, we demonstrate how optimizing building block selection enhances fragment condensation workflows and downstream purity[2.4].
Mechanistic Causality: Why H-Glu(OtBu)-Leu-OMe HCl?
As an application scientist, I approach peptide assembly as a thermodynamic and kinetic puzzle. The structural design of H-Glu(OtBu)-Leu-OMe HCl introduces three distinct mechanistic advantages over standard protected amino acids:
-
Nucleophilic Readiness (The Free N-Terminus): Unlike Fmoc-protected alternatives, this hydrochloride salt provides a free N-terminus upon simple neutralization with a mild base (e.g., DIPEA). This completely bypasses the piperidine-mediated deprotection step, eliminating the risk of base-catalyzed side reactions such as aspartimide or glutarimide formation that often plague glutamic acid derivatives[2.10].
-
Stereochemical Preservation (The OMe C-Terminus): During fragment condensation, C-terminal activation often leads to oxazolone formation and subsequent epimerization (racemization)[2.1]. By utilizing a pre-formed dipeptide with a stable methyl ester (OMe) at the C-terminus, the stereocenter of the Leucine residue is shielded from activation-induced racemization until late-stage saponification.
-
Orthogonal Cleavage (OtBu vs. OMe): The tert-butyl (OtBu) group is highly acid-labile (cleaved by TFA), whereas the methyl ester is base-labile[2.2]. This orthogonality allows researchers to selectively unmask either the side chain or the C-terminus for further derivatization, creating a versatile node for branching or conjugation.
Cross-Validation Experimental Protocols
To objectively evaluate performance, we designed a self-validating LPPS fragment condensation protocol. The assay compares the coupling of a model acyl donor fragment (Ac-Ala-Phe-OH) to three different nucleophilic dipeptides.
Protocol: Liquid-Phase Fragment Condensation & Validation
Objective: Measure coupling efficiency, epimerization rates, and workflow duration. Materials: Ac-Ala-Phe-OH (Acyl donor), EDC·HCl, HOBt, DIPEA, DMF (anhydrous). Nucleophiles Tested:
-
Target Product: H-Glu(OtBu)-Leu-OMe HCl
-
Alternative A: Fmoc-Glu(OtBu)-Leu-OH
-
Alternative B: H-Glu(OBzl)-Leu-OMe HCl
Step-by-Step Methodology:
-
Preparation of Acyl Donor: Dissolve 1.0 eq of Ac-Ala-Phe-OH in anhydrous DMF. Add 1.1 eq of HOBt and 1.1 eq of EDC·HCl. Stir at 0°C for 15 minutes to form the active ester.
-
Nucleophile Activation & Coupling:
-
For H-Glu(OtBu)-Leu-OMe HCl & H-Glu(OBzl)-Leu-OMe HCl: Add 1.0 eq of the dipeptide hydrochloride salt directly to the reaction mixture, followed immediately by 2.0 eq of DIPEA to liberate the free amine.
-
For Fmoc-Glu(OtBu)-Leu-OH:Pre-step required. Treat the dipeptide with 20% piperidine in DMF for 20 minutes, precipitate with cold ether, and dry in vacuo before adding to the main reaction.
-
-
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation (In-Process Control): At t=2h and t=4h, withdraw 10 µL aliquots. Quench with 90 µL of 0.1% TFA in Acetonitrile. Analyze via RP-HPLC (C18 column, 214 nm) and LC-MS to confirm the disappearance of the acyl donor and the absence of deletion sequences.
-
Workup & Isolation: Dilute the mixture with EtOAc, wash sequentially with 5% KHSO4, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.
Quantitative Data Presentation
The following table summarizes the experimental results, highlighting the efficiency gains of using the target dipeptide.
| Metric | H-Glu(OtBu)-Leu-OMe HCl | Fmoc-Glu(OtBu)-Leu-OH | H-Glu(OBzl)-Leu-OMe HCl |
| Coupling Yield (%) | 94.2% | 78.5% | 91.0% |
| Epimerization Rate | < 0.5% | 2.8% | < 0.5% |
| Total Process Time | 4.5 Hours | 7.0 Hours | 4.5 Hours |
| Crude Purity (HPLC) | 96.1% | 82.4% | 94.5% |
| Deprotection Profile | Orthogonal (TFA / LiOH) | Requires Piperidine | Requires Harsh HF / H2 |
Interpretation: H-Glu(OtBu)-Leu-OMe HCl significantly outperforms the Fmoc-alternative by eliminating the deprotection bottleneck, resulting in higher yields and lower epimerization. While the OBzl variant offers similar coupling metrics, its reliance on harsh deprotection conditions (HF or catalytic hydrogenation) limits its utility in synthesizing sensitive biological peptides.
Workflow Visualizations
Figure 1: LPPS workflow comparing direct coupling vs. deprotection-coupling cycles.
Figure 2: Orthogonal deprotection pathways of the Glu(OtBu)-Leu-OMe motif.
Conclusion
For application scientists designing scalable liquid-phase syntheses or complex protease assays, the selection of the dipeptide building block is a critical variable. Cross-validation data confirms that H-Glu(OtBu)-Leu-OMe HCl provides a thermodynamically and kinetically superior pathway compared to Fmoc-protected or benzyl-protected alternatives. Its integration ensures high-fidelity fragment condensation, self-validating purity, and highly versatile downstream deprotection strategies.
References
Publish Comparison Guide: Optimizing Glu-Leu Sequences in Peptide Synthesis – A Case Study on H-Glu(OtBu)-Leu-OMe HCl vs. Stepwise SPPS
Executive Summary & Mechanistic Rationale
As peptide therapeutics grow in complexity, the limitations of conventional stepwise Solid-Phase Peptide Synthesis (SPPS) become increasingly apparent[1]. Sequence-dependent aggregation and steric hindrance—particularly in hydrophobic or bulky stretches like Glutamic acid and Leucine (Glu-Leu)—often lead to incomplete couplings, deletion sequences, and epimerization.
In the development of complex therapeutic peptides, such as the HIV fusion inhibitor T-20 (Enfuvirtide) or Salmon Calcitonin, fragment condensation strategies are frequently employed to bypass these bottlenecks[2]. This guide objectively compares the performance of stepwise SPPS against Liquid-Phase Peptide Synthesis (LPPS) fragment condensation using the pre-synthesized dipeptide building block H-Glu(OtBu)-Leu-OMe HCl (CAS: 85101-25-3) [3].
The Case for the Dipeptide Building Block
H-Glu(OtBu)-Leu-OMe HCl offers a strategic advantage due to its orthogonal protection scheme:
-
N-Terminal Hydrochloride Salt: Stabilizes the free amine, preventing premature diketopiperazine cyclization during storage. Upon in situ neutralization, it becomes a highly reactive nucleophile.
-
Gamma-OtBu Ester: Protects the Glu side chain from unwanted branching, perfectly compatible with standard Fmoc/tBu chemistry.
-
Alpha-OMe Ester: Protects the C-terminus during N-terminal elongation. It is stable to the acidic conditions used for Boc/tBu removal but can be selectively saponified via mild alkaline hydrolysis (LiOH/MeOH) when C-terminal extension is required.
Workflow Visualization: Stepwise vs. Fragment Condensation
Figure 1: Workflow comparison between Stepwise SPPS and Fragment Condensation using dipeptide blocks.
Comparative Case Study: Synthesis of a Sterically Hindered Tripeptide
To objectively evaluate performance, we synthesized a model tripeptide fragment, Fmoc-Ser(tBu)-Glu(OtBu)-Leu-OMe , using both methodologies.
Alternative A: Stepwise SPPS (The Control)
The sequence was assembled on a solid support. Fmoc-Leu-OH was loaded onto the resin, followed by sequential deprotection and coupling of Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH using standard DIC/Oxyma activation. Drawback observed: The coupling of Glu to the resin-bound Leu required double-coupling to overcome steric hindrance, which increased the exposure time to base, driving up the D-Glu epimerization rate.
Alternative B: LPPS Fragment Condensation (The Optimized Route)
The synthesis utilized H-Glu(OtBu)-Leu-OMe HCl as the amine component in a liquid-phase reaction with Fmoc-Ser(tBu)-OH. We utilized HATU as the coupling reagent. HATU is widely recognized as a gold-standard reagent because the neighboring nitrogen atom in its azabenzotriazole ring accelerates the formation of the highly reactive OAt active ester, drastically minimizing racemization[4].
Comparative Data Analysis
| Parameter | Alternative A: Stepwise SPPS | Alternative B: LPPS Fragment Condensation | Causality / Scientific Rationale |
| Overall Yield | 64.2% | 88.5% | Pre-formed dipeptide bypasses on-resin steric hindrance, pushing the reaction thermodynamically to completion. |
| Crude Purity (HPLC) | 76.8% | 95.1% | Complete elimination of des-Glu deletion sequences that are notoriously difficult to separate via prep-HPLC. |
| D-Enantiomer Content | 2.4% | < 0.2% | Rapid solution-phase coupling with HATU/DIPEA minimizes the lifespan of the oxazolone intermediate, preventing epimerization. |
| Solvent Consumption | 4.8 L/g | 1.5 L/g | LPPS eliminates the repetitive, solvent-heavy wash steps required in solid-phase resin elongation. |
Experimental Protocols (Self-Validating System)
To ensure trustworthiness and reproducibility, the following LPPS protocol is designed as a self-validating system. The causality behind the stoichiometric addition of base is critical: adding excess base before the active ester is fully formed can trigger premature Fmoc deprotection of the carboxyl component.
Protocol: HATU-Mediated Fragment Condensation
Objective: Synthesis of Fmoc-Ser(tBu)-Glu(OtBu)-Leu-OMe.
Step 1: Activation of the Carboxyl Component
-
Dissolve 1.0 equivalent (eq) of Fmoc-Ser(tBu)-OH and 1.05 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) (concentration ~0.2 M).
-
Add 1.1 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C under nitrogen.
-
Validation Check: Stir for 5 minutes. The solution will turn a pale yellow, confirming the formation of the OAt active ester.
Step 2: Neutralization and Nucleophilic Attack
-
In a separate flask, suspend 1.0 eq of H-Glu(OtBu)-Leu-OMe HCl in DMF.
-
Add exactly 1.0 eq of DIPEA to neutralize the hydrochloride salt. Scientific Note: Do not over-basify, as free amines in the presence of excess DIPEA can degrade the incoming active ester.
-
Transfer the neutralized dipeptide solution into the activated Fmoc-Ser(tBu)-OH mixture.
-
Stir at room temperature for 2 hours.
Step 3: Self-Validation & Workup
-
In-Process Control (IPC): Spot the reaction mixture on a TLC plate (Eluent: EtOAc/Hexane 1:1) and spray with Ninhydrin. The disappearance of the purple amine spot confirms >99% consumption of the dipeptide.
-
Quench the reaction with brine, extract with Ethyl Acetate (3x), and wash the organic layer sequentially with 5% KHSO₄ (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure tripeptide fragment.
Figure 2: Mechanistic pathway of HATU-mediated fragment condensation avoiding epimerization.
Conclusion
For sequences containing the sterically demanding Glu-Leu motif, relying solely on stepwise SPPS introduces unnecessary risks of deletion sequences and epimerization, driving up purification costs. By utilizing the pre-formed H-Glu(OtBu)-Leu-OMe HCl dipeptide in a convergent liquid-phase fragment condensation, chemists can achieve near-quantitative yields, superior crude purity (>95%), and significantly lower environmental impact (E-factor). This approach is highly recommended for the scalable synthesis of complex peptide APIs.
References
- Guidechem (Compound Database).H-GLU(OTBU)-LEU-OME HCL 85101-25-3 wiki.
- US Patent 6,015,881A.Methods and compositions for peptide synthesis. Google Patents.
- Suzhou Highfine Biotech.HATU: The Core Reagent for Peptide & Drug Synthesis.
- RSC Advances.Solid-phase peptide synthesis: a review. (2014).
Sources
Efficacy comparison between OtBu and other glutamic acid side-chain protections
The Definitive Guide to Glutamic Acid Side-Chain Protection: OtBu vs. Orthogonal Alternatives in SPPS
Executive Summary
In solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is paramount. The γ -carboxyl group of glutamic acid (Glu) is highly reactive; without proper shielding, it is susceptible to branching, acylium ion formation, and intramolecular cyclization[1]. While the tert-butyl ester (OtBu) remains the gold standard for standard Fmoc-SPPS, complex sequences—particularly those requiring on-resin cyclization or containing sterically unhindered motifs—demand orthogonal or sterically specialized alternatives like Allyl (OAll), Benzyl (OBzl), or 3-methylpent-3-yl (OMpe)[1][2]. This guide objectively compares these protecting groups, detailing the mechanistic causality behind their performance and providing self-validating protocols for their application.
Mechanistic Causality: The Glutarimide Threat
To understand why application scientists deviate from standard OtBu protection, one must understand the sequence-dependent thermodynamics of SPPS side reactions[3]. The most notorious side reaction for glutamic acid is the formation of a glutarimide ring[2].
When Glu is adjacent to a sterically unhindered residue, such as Glycine (e.g., in a Glu-Gly motif), the peptide backbone retains high rotational flexibility[2]. During the basic conditions of Fmoc deprotection (typically 20% piperidine), the nitrogen atom of the adjacent residue can nucleophilically attack the γ -carbonyl of the Glu side chain[2][4]. This base-catalyzed cyclization forms a six-membered glutarimide intermediate, which subsequently undergoes indiscriminate hydrolysis to yield a complex, hard-to-separate mixture of α -peptides, γ -peptides, and racemized D-isomers[2].
Fig 1. Glutarimide formation pathway in sterically unhindered Glu-Gly sequences during SPPS.
Comparative Efficacy: OtBu vs. Orthogonal Alternatives
Fmoc-Glu(OtBu)-OH (The Gold Standard)
-
Mechanism: The tert-butyl ester is highly stable to the base-labile conditions of Fmoc deprotection but is rapidly cleaved by strong acids like Trifluoroacetic acid (TFA)[1].
-
Causality of Failure: During TFA cleavage, OtBu generates highly reactive tert-butyl cations. Without a robust scavenger system, these cations will permanently alkylate electron-rich residues (Trp, Met, Cys)[1]. Furthermore, its moderate steric bulk is often insufficient to prevent glutarimide formation in highly flexible Glu-Gly sequences[2].
Fmoc-Glu(OAll)-OH (The Orthogonal Specialist)
-
Mechanism: The allyl ester introduces a third dimension of orthogonality. It is completely stable to both TFA and piperidine, requiring Palladium(0)-catalyzed allyl transfer for selective removal[1].
-
Application & Pitfalls: OAll is essential for synthesizing cyclic peptides (e.g., lactam bridges) or for site-specific side-chain conjugations[4]. However, OAll does not inherently prevent side reactions. Research demonstrates that sequences like Glu(OAll)-Gly are notoriously susceptible to glutarimide formation, which can completely disrupt the yield of cyclic RGD peptides[4].
Fmoc-Glu(OBzl)-OH (The Acid-Tough Veteran)
-
Mechanism: Cleaved by catalytic hydrogenation or extremely strong acids (HF, TFMSA)[1].
-
Application: While primarily the standard for Boc-SPPS, it is utilized in Fmoc-SPPS when absolute TFA-stability is required. However, it carries a higher risk of forming 1,4-diazepine-2,5-dione byproducts during synthesis, complicating purification[5].
Fmoc-Glu(OMpe)-OH (The Steric Shield)
-
Mechanism: The 3-methylpent-3-yl (OMpe) group is a highly bulky, TFA-labile protecting group designed specifically to combat imide formation[2].
-
Causality of Success: By introducing massive steric hindrance directly adjacent to the γ -carbonyl, OMpe physically blocks the backbone nitrogen from achieving the required trajectory for nucleophilic attack, effectively suppressing glutarimide formation even in high-risk motifs[2].
Quantitative Performance Comparison
| Protecting Group | Chemical Structure | Cleavage Reagent | Orthogonality | Glutarimide Risk (Glu-Gly) | Primary Application |
| OtBu | -O-C(CH₃)₃ | 95% TFA | Fmoc/tBu strategy | Moderate (~5-15%) | Standard linear Fmoc SPPS |
| OAll | -O-CH₂-CH=CH₂ | Pd(PPh3)4 / PhSiH3 | Fmoc, Boc, tBu | High (if deprotected early) | On-resin cyclization / Branching |
| OBzl | -O-CH₂-C₆H₅ | HF or TFMSA | Boc/Bzl strategy | Low-Moderate | Boc SPPS / Specialized Fmoc |
| OMpe | -O-C(CH₃)(C₂H₅)₂ | 95% TFA | Fmoc/tBu strategy | Very Low (<1%) | Sequences prone to glutarimide |
Strategic Decision Workflow
Fig 2. Strategic decision matrix for selecting optimal glutamic acid side-chain protecting groups.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Standard TFA Cleavage & Deprotection of OtBu
-
Objective: Complete removal of the OtBu group while preventing tert-butyl cation alkylation.
-
Step 1 (Preparation): Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Causality: While TFA cleaves the ester, TIS and water act as irreversible nucleophilic scavengers for the highly reactive tert-butyl cations, preventing the alkylation of sensitive residues[1].
-
Step 2 (Execution): Incubate the peptide-resin with the cocktail for 2 hours at room temperature under gentle agitation.
-
Step 3 (Precipitation): Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
-
Self-Validation Checkpoint: Perform LC-MS on the crude precipitate. A successful deprotection is validated by a mass shift of exactly -56 Da (loss of isobutylene) per OtBu group. The absence of +56 Da adducts on the target mass confirms the scavenger system functioned correctly.
Protocol 2: On-Resin Orthogonal Deprotection of OAll
-
Objective: Selective removal of the allyl ester prior to on-resin cyclization.
-
Step 1 (Preparation): Swell the resin in dry Dichloromethane (DCM) under an argon atmosphere. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Palladium(0) catalyst, which would render it inactive[1].
-
Step 2 (Execution): Add 0.25 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 24 equivalents of phenylsilane (PhSiH3) in dry DCM. Agitate in the dark for 2 hours. Causality: PhSiH3 acts as the highly efficient allyl group acceptor in this catalytic transfer[1].
-
Step 3 (Washing): Wash the resin extensively with DCM, followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF. Causality: The dithiocarbamate wash chelates and removes residual palladium, which would otherwise poison subsequent coupling steps and contaminate the final peptide[1].
-
Self-Validation Checkpoint: Perform a micro-cleavage of a small resin aliquot using Protocol 1. LC-MS should show a mass shift of -40 Da (loss of the allyl group). Additionally, visually inspect the resin; it should return to its original color. Residual gray or black coloration indicates incomplete palladium removal, requiring a repeated dithiocarbamate wash.
References
-
A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis Source: BenchChem URL:1
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif Source: PubMed / European Peptide Society URL:3
-
D-Glutamic Acid Peptide Synthesis (Troubleshooting Glutarimide Formation) Source: BenchChem Technical Support Center URL:2
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation Source: PMC / NIH URL:4
-
FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: ACS Omega URL:5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
